1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPANMWERFHRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424492 | |
| Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-21-5 | |
| Record name | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its applications in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a reactive intermediate used in the synthesis of a variety of pyrazole-based compounds. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1051415-38-0 | [1][2] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 194.64 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a liquid or solid | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process: the formation of the 1-ethyl-1H-pyrazole precursor followed by chlorosulfonation.
Synthesis of 1-Ethyl-1H-pyrazole
The precursor, 1-ethyl-1H-pyrazole, can be synthesized via the condensation of ethylhydrazine with a suitable three-carbon building block. A common method involves the reaction of ethylhydrazine oxalate with a glyoxal equivalent or a protected malondialdehyde.
Chlorosulfonation of 1-Ethyl-1H-pyrazole
The ethyl-substituted pyrazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride moiety at the 4-position of the pyrazole ring. This is typically achieved using chlorosulfonic acid, often in the presence of a co-reagent like thionyl chloride to facilitate the reaction.[3]
The primary reactivity of this compound lies in the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to a sulfonamide derivative. These protocols are based on established procedures for analogous compounds.[3]
Protocol 1: Synthesis of this compound
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole (1.0 equivalent) in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of chlorosulfonic acid (5.5 equivalents) in chloroform to the stirred pyrazole solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.
-
To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over 20 minutes.
-
Continue stirring at 60°C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-Ethyl-N-aryl/alkyl-1H-pyrazole-4-sulfonamide
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data (Expected)
| Data Type | Expected Values |
| 1H NMR (CDCl₃) | δ (ppm): ~8.0-8.2 (s, 1H, pyrazole-H), ~7.8-8.0 (s, 1H, pyrazole-H), ~4.2-4.4 (q, J = ~7 Hz, 2H, -CH₂CH₃), ~1.4-1.6 (t, J = ~7 Hz, 3H, -CH₂CH₃) |
| 13C NMR (CDCl₃) | δ (ppm): ~140-145 (pyrazole-C), ~130-135 (pyrazole-C), ~115-120 (pyrazole-C-SO₂Cl), ~45-50 (-CH₂CH₃), ~14-16 (-CH₂CH₃) |
| Mass Spec (ESI) | m/z: [M+H]⁺ expected at ~195.0 |
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][5] The sulfonamide functional group is also a critical pharmacophore, known for its ability to mimic a peptide bond and interact with various biological targets. The combination of these two moieties in 1-Ethyl-1H-pyrazole-4-sulfonamide derivatives makes them attractive candidates for drug discovery programs.
Derivatives of pyrazole-4-sulfonyl chloride have been investigated for their potential as:
-
Anticancer Agents: Many pyrazole-sulfonamide derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][6] They often act as inhibitors of key signaling proteins involved in cancer progression, such as kinases.
-
Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel sulfonamide derivatives are being explored for their potential to inhibit enzymes like cyclooxygenase (COX) with improved selectivity and reduced side effects.
-
Antimicrobial Agents: Pyrazole-sulfonamides have also demonstrated activity against a range of bacterial and fungal pathogens.
The versatility of the sulfonyl chloride group allows for the facile synthesis of large libraries of sulfonamide derivatives by reacting this compound with diverse amine building blocks. This parallel synthesis approach is highly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug discovery professionals. The proven track record of both the pyrazole and sulfonamide moieties in approved drugs underscores the potential of compounds derived from this intermediate to address a wide range of therapeutic needs. This technical guide provides the foundational knowledge required for researchers to effectively utilize this compound in their research and development endeavors.
References
- 1. This compound | 957514-21-5 [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive sulfonyl chloride moiety on the pyrazole scaffold, make it a valuable precursor for the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. These derivatives have shown significant potential in the development of novel therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its effective utilization.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₅H₇ClN₂O₂S.[1][2][3] The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An ethyl group is attached to one of the nitrogen atoms (N1), and a sulfonyl chloride group is attached to the carbon at the 4-position of the pyrazole ring.
The presence of the electron-withdrawing sulfonyl chloride group significantly influences the reactivity of the pyrazole ring. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of sulfonamides and sulfonate esters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 957514-21-5 | [2][3] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][2][3] |
| Molecular Weight | 194.64 g/mol | [1] |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically ≥95% | [3] |
Table 2: Predicted Spectral Data for this compound
While experimental spectra for this compound are not widely published, data for closely related analogs such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride can provide valuable insights.[4]
| Spectral Data Type | Predicted Peaks and Interpretation |
| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group protons (a triplet and a quartet) and two singlets for the pyrazole ring protons are expected. |
| ¹³C NMR (CDCl₃) | Resonances for the two carbons of the ethyl group and three distinct signals for the carbons of the pyrazole ring are anticipated. |
| FT-IR (KBr) | Characteristic absorption bands for S=O stretching (in the range of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and C=N stretching of the pyrazole ring are expected. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns including the loss of the SO₂Cl group. |
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process: the ethylation of a pyrazole precursor followed by chlorosulfonation.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole (Hypothetical, based on related procedures)
-
Materials: Pyrazole, Ethyl iodide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0°C, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0°C and add ethyl iodide (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-1H-pyrazole.
-
Protocol 2: Synthesis of this compound (Adapted from a related procedure[4])
-
Materials: 1-Ethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.
-
Procedure:
-
In a flask equipped with a dropping funnel and a condenser, add 1-Ethyl-1H-pyrazole (1.0 eq.) to chloroform.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (excess) to the stirred solution.
-
After the addition is complete, warm the reaction mixture to 60°C and stir for several hours.
-
Add thionyl chloride (excess) and continue stirring at 60°C for an additional period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
-
Applications in Drug Development
The primary application of this compound is as a versatile intermediate for the synthesis of pyrazole-based sulfonamides. These compounds have garnered significant interest in drug discovery due to their diverse biological activities.
Synthesis of Pyrazole Sulfonamides
Protocol 3: General Procedure for the Synthesis of N-substituted-1-ethyl-1H-pyrazole-4-sulfonamides (Adapted from a related procedure[4])
-
Materials: this compound, Primary or secondary amine, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the desired amine (1.05 eq.) and DIPEA (2.0 eq.) in DCM.
-
To this solution, add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide derivative by column chromatography on silica gel.
-
Biological Activities of Pyrazole Sulfonamide Derivatives
Derivatives of this compound have been investigated for a range of therapeutic applications. The pyrazole sulfonamide scaffold is a known pharmacophore present in several approved drugs.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Antimicrobial Activity: Certain pyrazole sulfonamides have demonstrated efficacy against various bacterial and fungal strains.
-
Anticancer Activity: This class of compounds has shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival, such as kinase inhibition.
Safety Information
This compound is a corrosive substance and should be handled with appropriate safety precautions.[3]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a valuable and reactive intermediate in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the sulfonyl chloride group allow for the efficient generation of diverse libraries of pyrazole sulfonamide derivatives. The established and potential biological activities of these derivatives underscore the importance of this building block in the ongoing search for new and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate further research and development in this promising area.
References
In-Depth Technical Guide: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 957514-21-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its properties, synthesis, and potential applications based on established chemical principles and data from closely related analogues.
Physicochemical and Safety Data
This compound is a reactive compound used in organic synthesis. Its key properties and safety information are summarized below.
| Property | Value | Reference |
| CAS Number | 957514-21-5 | [1][2] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 194.64 g/mol | [1] |
| Physical Form | Liquid or Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| IUPAC Name | This compound | [2] |
| InChI Key | GCPANMWERFHRFN-UHFFFAOYSA-N | [2] |
| SMILES | CCN1C=C(C=N1)S(=O)(=O)Cl | [3] |
Safety Information:
| Hazard Statement | GHS Pictogram | Signal Word |
| H314: Causes severe skin burns and eye damage | Danger |
This information is based on commercially available safety data sheets and should be used to conduct a thorough risk assessment before handling this chemical.
Synthesis and Purification
Proposed Synthesis of 1-Ethyl-1H-pyrazole
The synthesis of the 1-ethyl-1H-pyrazole precursor can be achieved through the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with ethylhydrazine.
Proposed Chlorosulfonation of 1-Ethyl-1H-pyrazole
The chlorosulfonation of the pyrazole ring is a common method to introduce the sulfonyl chloride functionality. A general and effective procedure involves the use of chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride, in a suitable solvent such as chloroform.[4]
Experimental Protocol (Adapted from a similar synthesis[4]):
-
In a fume hood, to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere, slowly add 1-ethyl-1H-pyrazole in chloroform.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.
-
To the reaction mixture, add thionyl chloride dropwise at 60°C and continue stirring for an additional period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[5] The purity of the final product should be confirmed by NMR spectroscopy.
Spectroscopic Data (Predicted and Analogous Compounds)
No experimentally obtained spectra for this compound are available in the searched literature. However, data from closely related compounds can provide an indication of the expected spectral characteristics.
¹H NMR of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride (in CDCl₃): [4]
-
δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)
¹³C NMR of a Pyrazole Sulfonamide Derivative (in DMSO-d₆): [4]
-
This data is for a sulfonamide derivative, but gives an idea of the chemical shifts for the pyrazole core.
-
δ (ppm): 147.13, 141.63, 134.39, 122.18, 115.17, and others.
FT-IR of a Pyrazole Sulfonamide Derivative (KBr, cm⁻¹): [4]
-
Characteristic peaks for the sulfonamide (SO₂) group are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
The spectrum of a related sulfonamide showed peaks at 3284 (N-H), 2934 (C-H), 1636 (C=C), 1530 (C=N), and 1145 (SO₂).[4]
Mass Spectrometry (Predicted):
-
Predicted m/z for [M+H]⁺: 194.99895[3]
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs.[6] The sulfonyl chloride group is a versatile functional handle that readily reacts with nucleophiles, such as amines, to form stable sulfonamides.[7] This reactivity makes this compound a valuable building block for creating libraries of compounds for screening against various biological targets.
Synthesis of Pyrazole Sulfonamides
The primary application of this compound in drug discovery is the synthesis of pyrazole sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM).[4]
Experimental Protocol for Sulfonamide Formation (General): [4][8]
-
Dissolve the desired amine in dichloromethane.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
To this solution, add a solution of this compound in dichloromethane at room temperature.
-
Stir the reaction mixture for several hours until completion, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfonamide product by column chromatography or recrystallization.
Potential Therapeutic Applications
Derivatives of pyrazole sulfonamides have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Novel pyrazole sulfonamides can be synthesized and screened for their potential as anti-inflammatory agents.[4]
-
Kinase Inhibitors: The pyrazole scaffold is a "privileged structure" in kinase inhibitor design, capable of forming key interactions within the ATP-binding site of kinases.[9] By synthesizing a library of sulfonamides from this compound, novel kinase inhibitors for oncology and other diseases can be discovered.
-
Antimicrobial and Other Activities: Pyrazole-based compounds have also been investigated for their potential as antimicrobial, antifungal, and antiviral agents.[7][10]
This technical guide provides a starting point for researchers interested in utilizing this compound. While specific experimental data for this compound is scarce, the information provided for analogous compounds offers valuable insights into its synthesis, reactivity, and potential applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions and purification techniques are paramount.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | 957514-21-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. globalresearchonline.net [globalresearchonline.net]
Synthesis pathways for pyrazole sulfonyl chlorides
An In-depth Technical Guide to the Synthesis of Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole sulfonyl chlorides are pivotal intermediates in medicinal chemistry and materials science. Their versatile reactivity, particularly the sulfonyl chloride moiety, allows for the facile introduction of various functionalities, leading to the synthesis of a diverse array of sulfonamides and other sulfonyl derivatives.[1] These derivatives are integral components of numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This guide provides a comprehensive overview of the core synthetic pathways for preparing pyrazole sulfonyl chlorides, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Core Synthetic Methodologies
Several robust methods have been established for the synthesis of pyrazole sulfonyl chlorides. The choice of method often depends on the substitution pattern of the pyrazole ring, the availability of starting materials, and the desired scale of the reaction. The primary pathways include direct chlorosulfonation of pyrazoles, synthesis from pyrazole amines via Sandmeyer-type reactions, and conversion from pre-functionalized pyrazoles.
Method 1: Direct Chlorosulfonation of Pyrazoles
Direct chlorosulfonation is one of the most common and straightforward methods for introducing a sulfonyl chloride group onto the pyrazole ring, typically at the C4 position. The reaction involves treating a pyrazole derivative with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), often in the presence of a co-reagent like thionyl chloride (SOCl₂) to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[4][5]
Reaction Scheme
Caption: General scheme for direct chlorosulfonation.
Experimental Protocol
The following protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[4]
-
Preparation: In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole, 1.0 equiv) in a suitable solvent such as chloroform (3 volumes).
-
Addition of Reagent: Cool the mixture to 0 °C. Separately, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes). Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.
-
Reaction: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.
-
Conversion to Sulfonyl Chloride: Add thionyl chloride (1.32 equiv) to the reaction mass at 60 °C over a period of 20 minutes. Continue stirring for an additional 2 hours at 60 °C.
-
Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC). After completion, cool the reaction mixture and carefully pour it onto crushed ice/cold water.
-
Extraction and Purification: Separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product. The crude compound can be purified by column chromatography to yield the pure pyrazole-4-sulfonyl chloride.[4]
Quantitative Data
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | Chloroform | 60 | 12 | 90 | [4] |
| 1,3,5-trimethyl-1H-pyrazole | ClSO₃H, SOCl₂ | Chloroform | 60 | 12 | - | [4] |
| N-Arylmaleimides | ClSO₃H | - | - | - | - | [6] |
Method 2: Sandmeyer-Type Chlorosulfonylation
The Sandmeyer reaction offers a powerful method for converting aromatic amines into a wide range of functional groups.[7][8][9] A modern variation of this reaction allows for the synthesis of aryl sulfonyl chlorides from the corresponding aromatic amines. This is particularly useful for pyrazoles bearing an amino group. The process involves the formation of a diazonium salt intermediate, which then reacts with a source of sulfur dioxide (SO₂) in the presence of a copper catalyst to yield the sulfonyl chloride.[10] A significant advancement in this area is the use of stable SO₂ surrogates like 1,4-bis(azoniasprio[3.3]heptan-1-yl)butane-1,4-disulfinate (DABSO), which makes the procedure safer and more scalable.[11]
Workflow Diagram
Caption: Workflow for Sandmeyer-type synthesis.
Experimental Protocol
The following is a generalized protocol based on the Sandmeyer-type synthesis using DABSO as an SO₂ surrogate.[11]
-
Reaction Setup: To a solution of the (hetero)aromatic amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add aqueous HCl (e.g., 32%) and the copper(II) chloride catalyst (CuCl₂).
-
Diazotization: Cool the mixture in an ice bath. Add tert-butyl nitrite (1.1 equiv) dropwise, maintaining the temperature. The formation of the diazonium salt is typically rapid.
-
Sulfonylation: Add the SO₂ surrogate, DABSO, to the reaction mixture. Allow the reaction to proceed, often with warming to room temperature or gentle heating (e.g., 75 °C).
-
Product Pathway A - Isolation of Sulfonyl Chloride: Upon reaction completion, cool the mixture and perform an aqueous workup. The sulfonyl chloride product can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.
-
Product Pathway B - In-situ Sulfonamide Formation: Upon reaction completion, cool the mixture to 0 °C and add the desired amine (2.2 equiv) dropwise. After stirring, quench the reaction (e.g., with saturated aq. NH₄Cl) and extract the sulfonamide product.
Quantitative Data
| Starting Material | SO₂ Source | Catalyst | Key Reagents | Yield (%) | Product | Reference |
| Various anilines | DABSO | CuCl₂ | t-BuONO, HCl | ~80 | Aryl Sulfonyl Chloride | [11] |
| 3-Amino-2-chloropyridine | SO₂/AcOH | CuCl | NaNO₂, HCl | 70 | 2-Chloropyridine-3-sulfonyl chloride | [10] |
Method 3: Synthesis from Sulfonyl Hydrazides
An alternative and mild method for preparing sulfonyl chlorides involves the conversion of sulfonyl hydrazides. This transformation can be achieved efficiently using N-halosuccinimides, such as N-chlorosuccinimide (NCS), in an organic solvent. This pathway is advantageous as it avoids the use of harsh and corrosive reagents like chlorosulfonic acid.[12]
Reaction Scheme
Caption: Synthesis from sulfonyl hydrazides via NCS.
Experimental Protocol
This general procedure is adapted from the synthesis of sulfonyl chlorides from sulfonyl hydrazides.[12]
-
Preparation: Dissolve the pyrazole sulfonyl hydrazide (1.0 equiv) in acetonitrile (approx. 0.15 M solution).
-
Reaction: Add N-chlorosuccinimide (NCS) (2.0 equiv) to the solution in one portion.
-
Stirring: Stir the reaction mixture at room temperature for approximately 2 hours.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by flash column chromatography to afford the pure pyrazole sulfonyl chloride. The reaction is often clean, providing excellent yields.[12]
Quantitative Data
| Substrate Type | Reagent | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Sulfonyl Hydrazide | NCS (2.0 equiv) | CH₃CN | rt | 2 | >95 (general) | [12] |
| Sulfonyl Hydrazide | NBS (2.0 equiv) | CH₃CN | rt | 2 | >95 (for bromide) | [12] |
Conclusion
The synthesis of pyrazole sulfonyl chlorides can be accomplished through several effective pathways. Direct chlorosulfonation remains a primary choice for its simplicity, particularly for C4-unsubstituted pyrazoles. For substrates containing an amino group, the Sandmeyer-type reaction provides a modern, safe, and scalable alternative. Finally, the conversion from sulfonyl hydrazides offers a mild and high-yielding option, avoiding harsh acidic conditions. The selection of the optimal synthetic route will be dictated by the specific pyrazole substrate, desired substitution pattern, and available laboratory resources. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in the synthesis of these valuable chemical intermediates.
References
- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Compounds and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates across a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative disorders. We present a detailed analysis of the molecular mechanisms of action, supported by quantitative data on their inhibitory activities. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of critical signaling pathways to facilitate further research and drug development in this dynamic field.
Introduction
Pyrazole and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The metabolic stability of the pyrazole nucleus contributes significantly to its prevalence in recently approved drugs.[3] This guide will delve into the specific molecular targets that are modulated by pyrazole compounds, providing a foundation for the rational design of next-generation therapeutics.
Key Therapeutic Targets and Quantitative Data
The therapeutic efficacy of pyrazole compounds stems from their ability to interact with a diverse array of biological targets, primarily protein kinases and enzymes. The following sections provide a summary of key targets and the corresponding inhibitory activities of representative pyrazole-based molecules.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[6][7]
Table 1: Inhibitory Activity of Pyrazole-Based JAK Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Ruxolitinib | JAK1 | 3.3 | Cell-free assay | [6][7] |
| Ruxolitinib | JAK2 | 2.8 | Cell-free assay | [6][7] |
| Ruxolitinib | JAK3 | >428 | Cell-free assay | [6] |
| SL10 | JAK2 | 12.7 ± 0.15 | In vitro kinase assay | [1] |
| SL35 | JAK2 | 21.7 ± 0.2 | In vitro kinase assay | [1] |
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8] Axitinib, a pyrazole-based inhibitor, potently targets VEGFRs.[9][10]
Table 2: Inhibitory Activity of Pyrazole-Based VEGFR Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Axitinib | VEGFR1 | 0.1 | Porcine aorta endothelial cells | [9] |
| Axitinib | VEGFR2 | 0.2 | Porcine aorta endothelial cells | [9] |
| Axitinib | VEGFR3 | 0.1-0.3 | Porcine aorta endothelial cells | [9] |
Pyrazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer, such as Akt (Protein Kinase B), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[11]
Table 3: Inhibitory Activity of Pyrazole-Based Inhibitors on Various Kinases
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Afuresertib | Akt1 | 1.3 | Cell-free assay | [11] |
| Compound 6 | Aurora A | 160 | Cell-free assay | [11] |
| Compound 22 | CDK2 | 24 | Cell-free assay | [11] |
| Compound 22 | CDK5 | 23 | Cell-free assay | [11] |
Enzyme Inhibitors
Beyond kinases, pyrazole compounds have been shown to effectively inhibit other classes of enzymes involved in various pathologies.
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Celecoxib, a well-known pyrazole-containing drug, is a selective COX-2 inhibitor.[13][14]
Table 4: Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Celecoxib | COX-2 | 40 | In vitro enzyme assay | [13] |
| Compound 4e | COX-2 | 2350 | In vitro enzyme assay | [15] |
| Compound 9h | COX-2 | 3340 | In vitro enzyme assay | [15] |
| PYZ16 | COX-2 | 520 | In vitro enzyme assay | [16] |
MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[17]
Table 5: Inhibitory Activity of Pyrazole-Based MAO-B Inhibitors
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| EH7 | MAO-B | 0.063 | In vitro enzyme assay | [17] |
| EH6 | MAO-B | 0.40 | In vitro enzyme assay | [17] |
| EH8 | MAO-B | 0.69 | In vitro enzyme assay | [17] |
PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. Sildenafil, a pyrazole-containing drug, is a well-known PDE5 inhibitor used for erectile dysfunction.[18][19]
Table 6: Inhibitory Activity of Pyrazole-Based PDE5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Sildenafil | PDE5 | 3.5 - 8.5 | In vitro enzyme assay | [20] |
| Vardenafil | PDE5 | - | - | [18] |
| Tadalafil | PDE5 | - | - | [18] |
Anticancer Activity in Cell Lines
The inhibitory effects of pyrazole compounds on various molecular targets translate to potent anti-proliferative activity in a range of cancer cell lines.
Table 7: Anticancer Activity of Pyrazole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | HCT116 | Colon Cancer | 0.39 | [11] |
| Compound 6 | MCF7 | Breast Cancer | 0.46 | [11] |
| Compound 22 | U937 | Leukemia | 0.247 | [11] |
| Compound 22 | K562 | Leukemia | 0.315 | [11] |
| Compound 22 | A549 | Lung Cancer | 0.924 | [11] |
| Compound 22 | LoVo | Colon Cancer | 0.209 | [11] |
| Compound 22 | HT29 | Colon Cancer | 0.192 | [11] |
| Compound 23 | MCF7 | Breast Cancer | 2.82 | [21] |
| Compound 23 | A549 | Lung Cancer | 6.28 | [21] |
| Compound 31 | A549 | Lung Cancer | 42.79 | [21] |
| Compound 32 | A549 | Lung Cancer | 55.73 | [21] |
| Pyrazole carbohydrazide 36 | B16F10 | Skin Cancer | 6.75 (pIC50) | [2] |
| Pyrazole acetohydrazide 32 | Ovarian Cancer Cell Line | Ovarian Cancer | 8.63 (pIC50) | [2] |
Signaling Pathways Targeted by Pyrazole Compounds
The therapeutic effects of pyrazole inhibitors are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for identifying new therapeutic strategies and potential mechanisms of resistance.
JAK-STAT Signaling Pathway.
VEGFR Signaling Pathway.
PI3K-Akt-mTOR Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase.[13]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test pyrazole compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the ability of a test compound to inhibit the peroxidase activity of COX-2.[6]
Materials:
-
Ovine COX-2 enzyme
-
Heme
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test pyrazole compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of COX-2, heme, and TMPD in the assay buffer.
-
Inhibitor Incubation:
-
Add the assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.
-
Add the test pyrazole compound at various concentrations or the vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add arachidonic acid to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][11][22]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
Pyrazole-containing compounds have demonstrated remarkable therapeutic potential by targeting a wide array of clinically relevant proteins and enzymes. Their success in oncology and inflammatory diseases, exemplified by drugs like ruxolitinib and celecoxib, underscores the value of the pyrazole scaffold in drug design. This technical guide has provided a comprehensive overview of the key molecular targets, quantitative inhibitory data, and essential experimental protocols to aid researchers in the continued exploration and development of novel pyrazole-based therapeutics. The versatility of the pyrazole core, coupled with a deeper understanding of its interactions with biological targets, promises a continued pipeline of innovative medicines for a variety of unmet medical needs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. assaygenie.com [assaygenie.com]
- 18. proteopedia.org [proteopedia.org]
- 19. In vitro kinase assay [protocols.io]
- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Core Biological Significance of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic intermediate in the synthesis of biologically active compounds. Due to its high reactivity, the direct mechanism of action of this compound is not extensively documented. Instead, its biological significance is primarily understood through the pharmacological activities of its derivatives, particularly pyrazole-4-sulfonamides. This document will explore the synthesis of these derivatives, their known biological targets, and their mechanisms of action, supported by experimental data and pathway visualizations.
Introduction: The Role of this compound as a Reactive Intermediate
This compound is a five-membered heterocyclic compound containing a highly reactive sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of a wide array of derivatives.[1] Its primary role in medicinal chemistry and drug discovery is as a precursor to more stable and biologically active molecules, most notably pyrazole-4-sulfonamides. The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, known to be a component of numerous FDA-approved drugs with a broad spectrum of biological activities.[2][3]
Synthesis of Bioactive Derivatives
The principal reaction of this compound is its condensation with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol for the Synthesis of Pyrazole-4-sulfonamides
The following is a general procedure for the synthesis of N-substituted pyrazole-4-sulfonamides from a pyrazole-4-sulfonyl chloride intermediate.[1][4]
-
An amine (1.0 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
A non-nucleophilic base, for example, diisopropylethylamine or triethylamine (1.1-1.5 equivalents), is added to the solution at room temperature.
-
A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the amine solution.
-
The reaction mixture is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-4-sulfonamide.[1][4]
Inferred Mechanism of Action and Biological Activities of Derivatives
While this compound itself is not the direct bioactive agent, the sulfonamide derivatives synthesized from it have demonstrated a range of pharmacological activities, including anticancer and anti-inflammatory effects. The mechanism of action of these derivatives can be inferred from their interactions with various biological targets.
Anticancer Activity
Numerous pyrazole derivatives have been investigated as potential anticancer agents.[3][5] Their mechanisms of action often involve the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.[6]
Potential Targets and Signaling Pathways:
-
Protein Kinase Inhibition: Pyrazole-containing compounds have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5] Inhibition of these kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating a potential mechanism of action for a pyrazole-sulfonamide derivative as a protein kinase inhibitor.
Caption: Potential mechanism of a pyrazole-sulfonamide as a receptor tyrosine kinase inhibitor.
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Potential Targets and Signaling Pathways:
-
COX Inhibition: Pyrazoline benzenesulfonamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[7] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the role of pyrazole derivatives in the arachidonic acid pathway.
Caption: Inhibition of COX enzymes by pyrazole derivatives in the inflammatory pathway.
Quantitative Data on Derivative Activities
While no quantitative data is available for this compound itself, studies on its derivatives have reported various biological activities. The following table summarizes some of these findings.
| Derivative Class | Target | Activity | IC50 / GI50 | Reference |
| Pyrazole-containing amides | Huh-7 (Hepatocellular carcinoma) | Anticancer | 1.6 µM | [3] |
| Pyrazole-containing amides | HCT-116 (Colorectal carcinoma) | Anticancer | 1.1 µM | [3] |
| Pyrazole-containing amides | MCF-7 (Breast adenocarcinoma) | Anticancer | 3.3 µM | [3] |
| Poly-substituted pyrazoles | 60 human tumor cell lines | Anticancer | 0.36 µM (mean GI50) | [3] |
Conclusion
This compound is a valuable synthetic intermediate whose biological importance is realized through the diverse pharmacological activities of its derivatives. The pyrazole-4-sulfonamides and other related compounds synthesized from this precursor have shown significant potential as anticancer and anti-inflammatory agents. Their mechanisms of action are primarily centered around the inhibition of key enzymes in cellular signaling and inflammatory pathways, such as protein kinases and cyclooxygenases. Further research into the synthesis and biological evaluation of novel derivatives of this compound holds promise for the development of new therapeutic agents.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Comprehensive Technical Guide to Pyrazole-Based Heterocycles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Their remarkable structural versatility and ability to modulate biological activity have led to their incorporation into a wide array of approved therapeutic agents.[4] This technical guide provides a comprehensive literature review of pyrazole-based heterocycles, focusing on their synthesis, pharmacological significance, and application in drug discovery. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to illustrate complex pathways and workflows, offering a vital resource for professionals in the field.
Introduction: The Significance of the Pyrazole Scaffold
First described by Ludwig Knorr in 1883, the pyrazole nucleus is a privileged structure in drug discovery due to its wide spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives are key components in drugs treating a multitude of conditions, including inflammation (Celecoxib), cancer (Ruxolitinib), and erectile dysfunction (Sildenafil).[1][4] The stability of the aromatic ring, coupled with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions.[1] These compounds exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][5][6]
Synthesis of Pyrazole-Based Heterocycles
The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a variety of substituted derivatives. The most common methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5]
Key Synthetic Routes:
-
Knorr Pyrazole Synthesis: The reaction of a 1,3-dicarbonyl compound with hydrazine. This is one of the most fundamental and widely used methods.[7]
-
1,3-Dipolar Cycloaddition: The reaction of an alkyne with a diazo compound, offering a route to highly substituted pyrazoles.[5]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, providing rapid access to complex pyrazole libraries, which is highly valuable in drug discovery.[8][9]
Data Presentation: Synthesis of Substituted Pyrazoles
The following table summarizes representative synthetic methods for pyrazole derivatives, highlighting the diversity of reactants and conditions.
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| N,N-dimethyl enaminones | Sulfonyl hydrazines | I₂, TBHP, NaHCO₃, rt | 4-Sulfonyl pyrazoles | N/A | Tian et al.[10] |
| α,β-alkynic aldehydes | Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | N/A | Zora et al.[10] |
| Acetylenic ketones | Phenylhydrazine | Togni reagent | 3-Trifluoromethylpyrazoles | 70 | Guojing et al.[5] |
| Aldehyde hydrazones | Electron-deficient olefins | I₂ (20 mol%), TBHP | Substituted Pyrazoles | 35 | N/A[6] |
| Terminal Alkynes | Aldehydes, then I₂, then Hydrazine | n-BuLi, then I₂ | 3,5-Disubstituted Pyrazoles | Good | Harigae et al.[11] |
Experimental Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole (A Knorr-Type Synthesis)
This protocol provides a detailed method for a classic Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (0.1 mol, 10.0 g) in 100 mL of ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (0.1 mol, 5.0 g) dropwise with constant stirring. An exothermic reaction may be observed.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Heat the mixture to reflux and maintain it for 2 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure 3,5-dimethyl-1H-pyrazole.[12]
Pharmacological Activities and Applications
The pyrazole scaffold is a versatile pharmacophore found in numerous drugs targeting a wide range of diseases.[4][5][13] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[14]
Data Presentation: Bioactive Pyrazole-Containing Compounds
This table highlights prominent pyrazole derivatives, their biological targets, and their efficacy, demonstrating the scaffold's therapeutic importance.
| Compound Name | Primary Target(s) | Therapeutic Area | IC₅₀ / Activity | Reference |
| Celecoxib | COX-2 | Anti-inflammatory | ~30-fold selective for COX-2 over COX-1 | [15] |
| Ruxolitinib | JAK1/JAK2 | Anticancer | IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) | N/A |
| Sildenafil | PDE5 | Erectile Dysfunction | IC₅₀: 3.9 nM | N/A |
| Compound 9e | N/A | Anticancer (Pancreatic) | IC₅₀: 27.6 µM (PACA2 cell line) | [16] |
| Compound 7d | N/A | Anticancer (Breast) | IC₅₀: 42.6 µM (MCF7 cell line) | [16] |
| Scopoletin-pyrazole hybrid | N/A | Anticancer (Colon) | IC₅₀: 8.76 µM (HCT-116 cell line) | [17] |
| Thiazolyl-pyrazoline | EGFR Kinase | Anticancer | IC₅₀: 0.06 µM | [17] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding the role of pyrazole-based compounds in drug development.
Signaling Pathway: Celecoxib and COX-2 Inhibition
The anti-inflammatory action of Celecoxib is primarily due to its selective inhibition of the COX-2 enzyme.[18][19] This pathway is critical in mediating inflammation and pain.
Caption: Mechanism of action for Celecoxib via selective COX-2 inhibition.
Experimental Workflow: Pyrazole-Based Drug Discovery
The discovery of novel pyrazole-based drugs follows a structured, multi-stage workflow from initial design to lead optimization.
Caption: A typical workflow for pyrazole-based drug discovery.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][13] Its proven success in a range of therapeutic areas ensures its place as a "privileged" structure in drug design. Future research will likely focus on novel synthetic methodologies to access more diverse chemical space, the development of pyrazole-based covalent inhibitors and proteolysis-targeting chimeras (PROTACs), and the application of computational methods to design next-generation pyrazole therapeutics with enhanced selectivity and reduced off-target effects. The continued exploration of this versatile heterocycle promises to yield new and effective treatments for a wide variety of human diseases.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, enhance potency, and improve pharmacokinetic profiles, have led to the development of a multitude of blockbuster drugs across various therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the discovery and development of key pyrazole-containing drugs, with a focus on their quantitative data, experimental protocols, and the signaling pathways they modulate.
Key Pyrazole-Containing Drugs: A Quantitative Overview
The versatility of the pyrazole core is evident in the diverse range of approved drugs. Below is a summary of key quantitative data for three prominent examples: Celecoxib, Sildenafil, and Ruxolitinib.
Table 1: In Vitro Potency of Selected Pyrazole-Containing Drugs
| Drug | Target | Assay Type | IC50 / Ki | Reference |
| Celecoxib | Cyclooxygenase-2 (COX-2) | PGE2 Production Inhibition | 40 nM | [3] |
| Celecoxib | Cyclooxygenase-1 (COX-1) | PGE2 Production Inhibition | 2800 nM | [4] |
| Sildenafil | Phosphodiesterase-5 (PDE5) | Fluorescence Polarization | 4.2 nM | [5] |
| Ruxolitinib | Janus Kinase 1 (JAK1) | In vitro Kinase Assay | 11 nM | [6] |
| Ruxolitinib | Janus Kinase 2 (JAK2) | In vitro Kinase Assay | 18 nM | [6] |
Table 2: Pharmacokinetic Properties of Selected Pyrazole-Containing Drugs in Humans
| Drug | Parameter | Value | Conditions | Reference |
| Celecoxib | Bioavailability | Not Determined | - | [7] |
| Tmax | ~3 hours | 200 mg oral dose | [8][9] | |
| Protein Binding | ~97% | - | [8] | |
| Half-life (t1/2) | ~7-11 hours | - | [7][9] | |
| Metabolism | Primarily CYP2C9, minor CYP3A4 | - | [10][11] | |
| Sildenafil | Absolute Bioavailability | 41% | 50 mg oral vs. IV dose | [1][12] |
| Tmax | 30-120 minutes (median 60) | Fasted state | [13] | |
| Protein Binding | ~96% | - | [13] | |
| Half-life (t1/2) | ~4 hours | - | [1] | |
| Metabolism | Primarily CYP3A4, minor CYP2C9 | - | [13][14] | |
| Ruxolitinib | Bioavailability | >95% | - | [15][16][17] |
| Tmax | ~1 hour | - | [15][17] | |
| Protein Binding | ~97% (mainly albumin) | - | [15][16][17] | |
| Half-life (t1/2) | Not specified | - | ||
| Metabolism | Primarily CYP3A4 | - | [15][16] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazole-containing drugs are achieved through the modulation of specific signaling pathways.
Celecoxib and the Prostaglandin Synthesis Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Sildenafil and the cGMP Signaling Pathway
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[13] In the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased cGMP levels and smooth muscle relaxation, resulting in increased blood flow. By inhibiting cGMP degradation, sildenafil enhances and prolongs this effect.[18]
Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting vasodilation.
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[16] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[19] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 modulates downstream signaling, reducing the proliferation of malignant cells.
References
- 1. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and significant biological activities have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and its crucial role in the design of drugs targeting a multitude of diseases, from inflammation and cancer to infectious diseases.
Physicochemical Properties and Medicinal Chemistry Relevance
The pyrazole ring possesses a unique combination of physicochemical properties that make it highly attractive for drug design. It is an aromatic system, which imparts stability. The two nitrogen atoms allow it to act as both a hydrogen bond donor (at N1-H) and a hydrogen bond acceptor (at N2), facilitating strong interactions with biological targets.[1][2] Furthermore, the pyrazole ring is relatively resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[2] Its structure can be readily and diversely functionalized, allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.[3][4]
Therapeutic Applications and Marketed Drugs
The therapeutic impact of the pyrazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this motif.[5][6] These drugs span a wide range of indications, highlighting the broad utility of the pyrazole core. Notable examples include:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for the treatment of pain and inflammation.[7][8]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[9][10]
-
Crizotinib (Xalkori®): A kinase inhibitor targeting ALK and ROS1 in non-small cell lung cancer.
-
Apixaban (Eliquis®): A factor Xa inhibitor used as an anticoagulant.
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[11]
The success of these and other pyrazole-containing drugs continues to inspire the exploration of this scaffold for new therapeutic applications.[6]
Quantitative Data on Biological Activities
The following tables summarize the biological activities of various pyrazole derivatives, providing a quantitative basis for understanding their structure-activity relationships (SAR).
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID/Reference | Target/Cell Line | IC50 / GI% |
| Kinase Inhibitors | ||
| Ruxolitinib[10] | JAK1 | ~3 nM |
| Ruxolitinib[10] | JAK2 | ~3 nM |
| Ruxolitinib[10] | JAK3 | ~430 nM |
| Compound 3f[12] | JAK1 | 3.4 nM |
| Compound 3f[12] | JAK2 | 2.2 nM |
| Compound 3f[12] | JAK3 | 3.5 nM |
| Compound 11b[12] | HEL (cell line) | 0.35 µM |
| Compound 11b[12] | K562 (cell line) | 0.37 µM |
| Afuresertib analog (2)[1] | Akt1 | 1.3 nM |
| Afuresertib analog (2)[1] | HCT116 | 0.95 µM |
| Compound 6[1] | Aurora A | 0.16 µM |
| Compound 6[1] | HCT116 | 0.39 µM |
| Compound 6[1] | MCF7 | 0.46 µM |
| Cytotoxic Agents | ||
| Pyrazole-thiophene hybrid (2)[13] | MCF-7 | 6.57 µM |
| Pyrazole-thiophene hybrid (2)[13] | HepG2 | 8.86 µM |
| Azine 4[14] | MCF-7 | 4.35 µM |
| Azine 4[14] | HCT116 | 2.41 µM |
| Azine 9[14] | HepG2 | 2.19 µM |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID/Reference | Target | IC50 / % Inhibition |
| 3-(trifluoromethyl)-5-arylpyrazole[15] | COX-2 | 0.02 µM |
| 3-(trifluoromethyl)-5-arylpyrazole[15] | COX-1 | 4.5 µM |
| Pyrazoline 2g[16] | Lipoxygenase | 80 µM |
| Pyrazoline 2d[16] | Carrageenan-induced paw edema | More potent than indomethacin |
| Pyrazole-chalcone hybrid[15] | COX-2 | 0.03 µM |
| Pyrazole-chalcone hybrid[15] | LOX | 0.15 µM |
| Compound 121[17] | Protein denaturation | 93.53% (more potent than diclofenac) |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID/Reference | Microorganism | Activity/MIC |
| Pyrazole 11 | Xanthomonas campestris | High inhibitory activity |
| Isocoumarin-pyrazole 5f[18] | Various bacteria and fungi | Highest antimicrobial property in series |
| General Observation[19][20] | Various Gram-positive and Gram-negative bacteria, and fungi | Moderate to good activity depending on substitution |
Key Signaling Pathways and Mechanisms of Action
A significant number of pyrazole-based drugs function as kinase inhibitors. By targeting specific kinases involved in cell signaling pathways, these drugs can effectively modulate cellular processes that are dysregulated in diseases like cancer and inflammatory conditions.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune function.[21][22] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[21][23] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[5][9]
Caption: JAK-STAT signaling pathway and inhibition by Ruxolitinib.
As illustrated, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and inflammation. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking this signaling cascade.[9][24]
Experimental Protocols
The synthesis and biological evaluation of pyrazole derivatives are central to their development as therapeutic agents. The following sections provide detailed methodologies for a key synthetic route and a common biological assay.
Synthesis Protocol: Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and highly versatile method for the preparation of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[25][26][27]
Synthesis of 5-phenyl-3-methyl-1H-pyrazole
-
Materials:
-
Benzoylacetone (1,3-dicarbonyl compound)
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzoylacetone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-phenyl-3-methyl-1H-pyrazole.
-
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of a pyrazole compound against a specific protein kinase.
-
Materials:
-
Target kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test pyrazole compound, serially diluted in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in DMSO.
-
In a multi-well plate, add the assay buffer, the target kinase, and the peptide substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence or fluorescence signal on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of numerous life-changing medications. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets ensure its continued prominence in drug discovery. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex pyrazole derivatives. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to guide the rational design of new pyrazole-based therapeutic agents with enhanced potency, selectivity, and safety profiles. The pyrazole core is set to remain a vital tool in the quest for innovative treatments for a wide spectrum of human diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PathWhiz [pathbank.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 23. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 24. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is integral to the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a crucial intermediate in the preparation of prominent pharmaceutical agents.
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 957514-21-5 | Supplier Catalogs |
| Molecular Formula | C5H7ClN2O2S | Supplier Catalogs |
| Molecular Weight | 194.64 g/mol | Supplier Catalogs |
| Physical Form | Liquid, Solid, or Semi-solid | Supplier Catalogs |
| Purity | Typically ≥95% or ≥98% | Supplier Catalogs |
| Storage Conditions | Inert atmosphere, 2-8°C | Supplier Catalogs |
| Predicted XlogP | 0.6 | Computational Prediction |
| Predicted Boiling Point | Data not available | - |
| Predicted Melting Point | Data not available | - |
| Predicted Density | Data not available | - |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. | Inferred from reactivity |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorosulfonation of 1-ethyl-1H-pyrazole. While a specific detailed protocol for this exact compound is not widely published, a general and adaptable experimental procedure can be derived from the synthesis of analogous pyrazole-4-sulfonyl chlorides.[1]
Experimental Protocol: Synthesis via Chlorosulfonation (Adapted)
Materials:
-
1-ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 1-ethyl-1H-pyrazole in chloroform.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of chlorosulfonic acid in chloroform to the cooled pyrazole solution while maintaining the temperature at 0°C.
-
After the addition is complete, gradually raise the temperature of the reaction mixture to 60°C and continue stirring for approximately 10 hours.
-
To the reaction mixture, add thionyl chloride dropwise over a period of 20 minutes at 60°C.
-
Continue to stir the reaction mixture at 60°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10°C and carefully quench by adding it to a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved through column chromatography if necessary.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Role in Pharmaceutical Synthesis
This compound and its analogs are pivotal intermediates in the synthesis of several blockbuster drugs, most notably the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.
Building Block for Bioactive Molecules
The sulfonyl chloride moiety of this compound is highly reactive towards nucleophiles, enabling the facile formation of sulfonamides, which are a common feature in many pharmaceuticals.
Caption: Role as a reactive intermediate.
Synthetic Workflow in Drug Development
The general workflow for utilizing this compound in the synthesis of drug candidates involves its reaction with a suitable amine to form a sulfonamide, which can then undergo further chemical modifications.
Caption: General experimental workflow.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.
Table 2: Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to the ethyl group protons and the pyrazole ring protons. |
| ¹³C NMR | Structural confirmation | Resonances for the carbon atoms of the ethyl group and the pyrazole ring. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight. |
| HPLC | Purity assessment | A single major peak indicating high purity. |
| FT-IR | Functional group identification | Characteristic absorption bands for the sulfonyl chloride group. |
While specific spectral data for this compound is not readily published, data for analogous compounds can be used for comparative purposes. For instance, the ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows distinct singlets for the methyl groups.[1]
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive substance.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H314: Causes severe skin burns and eye damage. |
It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a key intermediate in the synthesis of high-profile drugs underscores its importance. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and analogies to similar structures, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
An In-depth Technical Guide on 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the synthesis of various biologically active compounds. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Compound Properties
This compound is a versatile chemical intermediate. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C5H7ClN2O2S | [1][2] |
| Molecular Weight | 194.64 g/mol | [2] |
| CAS Number | 957514-21-5 | |
| Appearance | Liquid or Solid or Semi-solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of Pyrazole-4-sulfonyl Chlorides
The synthesis of pyrazole-4-sulfonyl chlorides is a critical step in the development of pyrazole-based compounds. A general and effective method for this transformation is the direct chlorosulfonylation of the corresponding pyrazole.
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride
This protocol is adapted from a general method for the sulfonylation of pyrazoles.[3]
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 1-Ethyl-1H-pyrazole in chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.[3]
-
Raise the temperature of the reaction mixture to 60°C and continue stirring for approximately 10 hours.[3]
-
To the reaction mixture, add thionyl chloride over a period of 20 minutes at 60°C and stir for an additional 2 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.[3]
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude this compound.[3]
-
The crude product can be further purified by column chromatography.[3]
Application in the Synthesis of Bioactive Sulfonamides
This compound is a key precursor for the synthesis of a wide range of pyrazole-4-sulfonamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiproliferative and antimicrobial properties.[3][4]
Experimental Protocol: Synthesis of Pyrazole-4-sulfonamides
The following is a general procedure for the synthesis of pyrazole-4-sulfonamides from this compound and a primary or secondary amine.[3]
Materials:
-
This compound
-
Desired amine
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve the amine in dichloromethane and add diisopropylethylamine at room temperature (25-30°C).[3]
-
To this mixture, add a solution of this compound in dichloromethane.[3]
-
Stir the reaction mixture for approximately 16 hours at room temperature.[3]
-
Monitor the reaction by TLC.[3]
-
After completion, add cold water to the reaction mixture and stir for 10 minutes.[3]
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under vacuum to yield the crude sulfonamide.[3]
-
Purify the crude product by column chromatography.[3]
Analytical Characterization
The synthesized compounds are typically characterized using a variety of analytical techniques to confirm their structure and purity.
| Analytical Technique | Purpose | Citation(s) |
| Fourier-Transform Infrared (FT-IR) | To identify the presence of key functional groups (e.g., SO2, N-H). | [3] |
| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed molecular structure (1H and 13C NMR). | [3][5] |
| High-Resolution Mass Spectrometry | To determine the exact mass and confirm the molecular formula. | [3][5] |
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrazole-4-sulfonamides, highlighting the key steps from the starting pyrazole to the final bioactive compound.
Caption: General workflow for the synthesis of bioactive pyrazole-4-sulfonamides.
Conclusion
This compound serves as a crucial and versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The synthetic protocols outlined in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the vast chemical space accessible from this pyrazole derivative. Further investigation into the biological activities of its derivatives is warranted to uncover new therapeutic agents.
References
- 1. PubChemLite - this compound (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. This compound [oakwoodchemical.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides derived from pyrazole scaffolds are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include, but are not limited to, antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects.[1] The 1-ethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate for the synthesis of a variety of N-substituted pyrazole sulfonamides, offering a versatile platform for the development of novel therapeutic agents.
This document provides detailed protocols for the synthesis of novel sulfonamides by reacting this compound with various primary and secondary amines. It also includes a summary of the biological activities of related pyrazole sulfonamides, with a focus on their potent carbonic anhydrase inhibitory properties, and a representative signaling pathway.
Synthesis of Novel Sulfonamides
The synthesis of N-substituted 1-Ethyl-1H-pyrazole-4-sulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a base.[2][3] The base is crucial for scavenging the hydrochloric acid generated during the reaction.
General Experimental Workflow
Caption: General workflow for the synthesis of novel sulfonamides.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-1-ethyl-1H-pyrazole-4-sulfonamides
This protocol is adapted from a general procedure for the synthesis of pyrazole-4-sulfonamides.[2]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.05 equivalents) in anhydrous dichloromethane (DCM).
-
To this solution, add diisopropylethylamine (DIPEA) (1.5 equivalents).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of this compound to the amine solution at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, add water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 1-ethyl-1H-pyrazole-4-sulfonamide.[2]
Characterization:
The structure of the synthesized sulfonamides can be confirmed using standard analytical techniques such as:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and connectivity of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.[2]
Biological Activity: Carbonic Anhydrase Inhibition
Numerous studies have demonstrated that pyrazole-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4][5] Inhibition of specific CA isoforms has therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.[4]
Quantitative Data on Carbonic Anhydrase Inhibition by Pyrazole Sulfonamides
The following table summarizes the inhibitory activity (IC₅₀ and Kᵢ values) of a selection of pyrazole sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. While these compounds are not directly derived from this compound, they represent the potential inhibitory activity of this class of molecules.
| Compound ID | Target Isoform | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| Compound 4k | hCA II | 0.24 ± 0.18 | - | [4] |
| Compound 4j | hCA IX | 0.15 ± 0.07 | - | [4] |
| Compound 4g | hCA XII | 0.12 ± 0.07 | - | [4] |
| Compound 15 | hCA II | - | 3.3 | [4] |
| Compound 15 | hCA IX | - | 6.1 | [4] |
| Pyridine-based Pyrazole Sulfonamide 15 | hCA IX | - | 19.5 | [6] |
| Pyridine-based Pyrazole Sulfonamide 19 | hCA IX | - | 48.6 | [6] |
| Pyrazoline-carboxamide Sulfonamide | hCA IX | - | 1.3 - 1.5 | [5][7] |
| Pyrazoline-carboxamide Sulfonamide | hCA XII | - | 0.62 - 0.99 | [5][7] |
Note: The data presented is for structurally related pyrazole sulfonamides and serves to illustrate the potential of novel sulfonamides derived from this compound as carbonic anhydrase inhibitors.
Signaling Pathway: Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event displaces a water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
Caption: Inhibition of carbonic anhydrase by a pyrazole sulfonamide.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamides. The straightforward synthetic protocol allows for the generation of a diverse library of compounds by varying the amine component. The resulting pyrazole sulfonamides are promising candidates for drug discovery, particularly in the development of potent and selective carbonic anhydrase inhibitors for various therapeutic applications. Further screening of these novel compounds against a panel of biological targets is warranted to fully explore their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1-ethyl-1H-pyrazole-4-sulfonamides through the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with various primary amines. Pyrazole-sulfonamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. These structures are key pharmacophores in several approved drugs and are extensively explored in drug discovery programs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] The 1-ethyl-1H-pyrazole-4-sulfonamide scaffold offers a versatile platform for the synthesis of compound libraries for screening and the development of novel drug candidates.
Applications in Drug Discovery
The pyrazole ring is a well-established bioisostere for other five-membered heterocyclic rings and can modulate the physicochemical properties of a molecule to enhance its biological activity.[1] The sulfonamide group is a crucial functional group in a multitude of drugs, known for its ability to form strong hydrogen bonds with biological targets, leading to high binding affinity.[3] The combination of these two moieties in 1-ethyl-1H-pyrazole-4-sulfonamides results in compounds with potential applications as:
-
Enzyme Inhibitors: Many pyrazole sulfonamides have been investigated as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases, which are implicated in a range of diseases.
-
Anticancer Agents: The pyrazole sulfonamide core is present in several compounds with demonstrated anticancer activity.[1]
-
Anti-inflammatory Agents: This scaffold is a key component of selective COX-2 inhibitors, a major class of anti-inflammatory drugs.
-
Antimicrobial Agents: Derivatives of pyrazole sulfonamides have shown promising activity against various bacterial and fungal strains.[2]
The synthesis of a library of diverse N-substituted 1-ethyl-1H-pyrazole-4-sulfonamides allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the key starting material, this compound, and its subsequent reaction with primary amines.
Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole
A general method for the synthesis of N-alkylated pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The following is a representative protocol for the synthesis of 1-ethyl-1H-pyrazole.
Materials:
-
Ethylhydrazine oxalate
-
1,3-Diketone (e.g., malondialdehyde or its synthetic equivalent)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylhydrazine oxalate in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide in water to the flask.
-
To this basic solution, add the 1,3-diketone dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude 1-ethyl-1H-pyrazole.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol describes the chlorosulfonylation of 1-ethyl-1H-pyrazole at the C4 position. This procedure should be performed in a well-ventilated fume hood due to the corrosive nature of the reagents.
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and personal protective equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add chloroform or dichloromethane.
-
Cool the solvent to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid to the cooled solvent with stirring.
-
In a separate flask, dissolve 1-ethyl-1H-pyrazole in chloroform or dichloromethane.
-
Add the solution of 1-ethyl-1H-pyrazole dropwise to the stirred solution of chlorosulfonic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly raise the temperature to 60 °C and continue stirring for 10-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction has proceeded for the designated time, add thionyl chloride dropwise to the reaction mixture at 60 °C over 20-30 minutes.
-
Continue stirring at 60 °C for an additional 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The crude product can be used directly in the next step or purified by column chromatography.
Protocol 3: General Procedure for the Reaction of this compound with Primary Amines
This protocol outlines a general method for the synthesis of N-substituted 1-ethyl-1H-pyrazole-4-sulfonamides.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.05 equivalents) in dichloromethane.
-
Add diisopropylethylamine (1.5 equivalents) to the solution at room temperature (25–30 °C).
-
In a separate flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 12-18 hours at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (if the amine is basic), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 1-ethyl-1H-pyrazole-4-sulfonamide.[4]
Quantitative Data Summary
The following tables provide representative data for the synthesis of N-substituted 1-ethyl-1H-pyrazole-4-sulfonamides. The yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[4][5]
Table 1: Reaction of this compound with Aliphatic Primary Amines
| Entry | Primary Amine | Product | Representative Yield (%) | Reaction Time (h) |
| 1 | Benzylamine | N-Benzyl-1-ethyl-1H-pyrazole-4-sulfonamide | 85-95 | 12-16 |
| 2 | Cyclohexylamine | N-Cyclohexyl-1-ethyl-1H-pyrazole-4-sulfonamide | 80-90 | 14-18 |
| 3 | n-Butylamine | N-(n-Butyl)-1-ethyl-1H-pyrazole-4-sulfonamide | 88-96 | 12-16 |
| 4 | 2-Phenylethylamine | 1-Ethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide | 82-92 | 12-16 |
Table 2: Reaction of this compound with Aromatic Primary Amines
| Entry | Primary Amine | Product | Representative Yield (%) | Reaction Time (h) |
| 1 | Aniline | N-Phenyl-1-ethyl-1H-pyrazole-4-sulfonamide | 75-85 | 16-24 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide | 70-80 | 16-24 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide | 78-88 | 16-24 |
| 4 | 4-Aminobenzoic acid | 4-((1-Ethyl-1H-pyrazole-4-sulfonamido)benzoic acid | 65-75 | 18-24 |
Visualizations
Synthetic Pathway
Caption: General synthetic route to N-substituted 1-ethyl-1H-pyrazole-4-sulfonamides.
Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing a synthesized compound library.
References
Application Notes and Protocols for Sulfonylation with 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a key building block for this purpose, offering a versatile scaffold for creating diverse compound libraries. The pyrazole moiety is a prevalent feature in many biologically active compounds, and its combination with the sulfonamide functional group can lead to molecules with unique physicochemical and pharmacological profiles.
This document provides a detailed protocol for the synthesis of N-substituted-1-ethyl-1H-pyrazole-4-sulfonamides, safety and handling guidelines for the reagent, its physicochemical properties, and an overview of a relevant biological signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for proper handling, reaction setup, and safety considerations.
| Property | Value | Reference |
| CAS Number | 957514-21-5 | [1][2] |
| Molecular Formula | C₅H₇ClN₂O₂S | [2] |
| Molecular Weight | 194.64 g/mol | [2] |
| Physical Form | Liquid or Solid or Semi-solid | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Experimental Protocol: General Procedure for Sulfonylation
This protocol details a general method for the synthesis of N-substituted-1-ethyl-1H-pyrazole-4-sulfonamides via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.05 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the base (TEA or DIPEA, 1.5 eq) at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (using an ice bath) over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add cold water to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1-ethyl-1H-pyrazole-4-sulfonamide.[3][4]
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]
Data Presentation: Representative Yields
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | 2-Phenylethylamine | 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 55 |
| 2 | 4-Chlorophenethylamine | N-(4-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 41 |
| 3 | 3-Chlorophenethylamine | N-(3-Chlorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 54 |
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Immediately wash with soap and water and seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Application in Medicinal Chemistry: Inhibition of Carbonic Anhydrase
Pyrazole sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and resistance to therapy. By inhibiting these enzymes, pyrazole sulfonamides can disrupt the pH regulation in cancer cells, leading to increased intracellular acidity and potentially inducing apoptosis. This makes them attractive targets for the development of novel anticancer agents.[5]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of N-substituted-1-ethyl-1H-pyrazole-4-sulfonamides.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
Caption: The role of Carbonic Anhydrase IX in tumor cell pH regulation and its inhibition by pyrazole sulfonamides.
References
- 1. This compound | 957514-21-5 [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: A Key Intermediate in Chemical Synthesis
For Immediate Release
[City, State] – 1-Ethyl-1H-pyrazole-4-sulfonyl chloride has emerged as a critical chemical intermediate for researchers, scientists, and drug development professionals. Its unique molecular structure, featuring a reactive sulfonyl chloride group attached to an ethyl-pyrazole core, makes it a versatile building block in the synthesis of a wide array of bioactive molecules. This document provides detailed application notes and experimental protocols for its use in the development of novel compounds for the pharmaceutical and agrochemical industries.
The primary utility of this compound lies in its efficient reaction with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is the foundation for its application in creating diverse molecular libraries for screening and lead optimization in drug discovery. The pyrazole moiety itself is a well-established pharmacophore, present in numerous approved drugs, and is known to contribute to a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Applications in Medicinal Chemistry and Agrochemicals
The pyrazole-sulfonamide scaffold, readily accessible through this compound, is a cornerstone in the design of various therapeutic agents. Notably, this structural motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The development of analogues of celecoxib, a prominent COX-2 inhibitor, often utilizes pyrazole sulfonyl chlorides as key starting materials.
Furthermore, the pyrazole core is a "privileged structure" in the development of kinase inhibitors, a major class of targeted cancer therapies. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds within the ATP-binding site of kinases, while the sulfonyl group provides a vector for introducing substituents that can enhance potency and selectivity.
In the agrochemical sector, derivatives of this compound are being explored for their potential as herbicides and fungicides. The sulfonamide linkage is a common feature in many commercially successful agrochemicals, and the pyrazole ring can impart favorable properties such as enhanced efficacy and improved crop safety.
Experimental Protocols
While specific protocols for this compound are not extensively detailed in publicly available literature, a general and reliable procedure for the synthesis of pyrazole-4-sulfonamides can be adapted from protocols for structurally similar compounds, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
General Protocol for the Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the base (1.5 - 2.0 equivalents, e.g., DIPEA or TEA) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 - 1.2 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Ethyl-1H-pyrazole-4-sulfonamide derivative.
Quantitative Data
The following table summarizes representative yields for the synthesis of pyrazole-4-sulfonamides from analogous pyrazole-4-sulfonyl chlorides. These values can serve as a benchmark for reactions involving this compound.
| Pyrazole Sulfonyl Chloride Analogue | Amine | Base | Solvent | Yield (%) |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | 55-71 |
| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | DCM | 41-71 |
Visualizing the Synthesis Workflow
The general workflow for the synthesis of pyrazole sulfonamides from this compound can be visualized as a straightforward process from starting materials to the final purified product.
Caption: General workflow for the synthesis of 1-Ethyl-1H-pyrazole-4-sulfonamides.
Signaling Pathway Context: Kinase Inhibition
While this compound is an intermediate, its derivatives are often designed as kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of a protein, thereby blocking the downstream signaling cascade that promotes cell proliferation or survival. The diagram below illustrates a simplified, conceptual signaling pathway where a pyrazole-sulfonamide derivative inhibits a hypothetical protein kinase.
References
The Versatility of Pyrazole Derivatives in Modern Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1][2] Its remarkable chemical versatility, offering multiple sites for substitution and a stable aromatic core, has enabled the creation of a diverse arsenal of potent fungicides, herbicides, and insecticides.[1][2] These compounds play a pivotal role in global crop protection and contribute to sustainable agricultural practices.[1] This document provides detailed application notes and protocols for the synthesis and understanding of pyrazole derivatives in the agrochemical sector.
Applications of Pyrazole Derivatives in Agrochemicals
The "privileged" structure of the pyrazole scaffold allows it to interact with a wide array of biological targets in pests, weeds, and fungi, making it a recurring motif in successful commercial agrochemicals.[1]
Pyrazole-Based Fungicides
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective in disrupting the fungal mitochondrial respiratory chain, which is crucial for energy production.[1]
-
Mode of Action: SDHI fungicides, such as Bixafen, Fluxapyroxad, and Pyraclostrobin, specifically inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage prevents the production of ATP, ultimately leading to the death of the fungal cell.[1]
-
Application: They provide broad-spectrum control against a variety of plant diseases in essential crops like cereals, fruits, and vegetables.[1]
Pyrazole-Based Herbicides
Pyrazole derivatives are instrumental in the development of herbicides that target critical plant enzymes. A significant group includes inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3]
-
Mode of Action: Herbicides like Pyrasulfotole and Topramezone inhibit the HPPD enzyme, which is vital for the biosynthesis of plastoquinone and tocopherols in plants.[1][3] This inhibition leads to a deficiency of essential compounds, causing bleaching of new growth and eventual plant death.[1]
-
Application: These herbicides are widely used for controlling broadleaf weeds in various crops.[1]
Pyrazole-Based Insecticides
Pyrazole-containing insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting their nervous system or energy metabolism.[1]
-
Mode of Action:
-
Fipronil: Acts as a potent antagonist of the GABA-gated chloride channel in the neurons of insects, leading to disruption of the central nervous system and death.[1][4]
-
Tolfenpyrad and Tebufenpyrad: These function as mitochondrial electron transport inhibitors (METIs) at Complex I (NADH-CoQ reductase), disrupting ATP formation and causing cellular energy depletion.[1][4]
-
-
Application: These insecticides are used to control a wide range of insects in various crops and for the management of termites and locusts.[1]
Quantitative Data Summary
The efficacy of pyrazole-based agrochemicals is demonstrated by various quantitative measures. The following tables summarize key biological activity data for representative compounds.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound | Target Fungi | EC50 (µg/mL) | Reference |
| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | [5] |
| Rhizoctonia solani | 2.182 | [5] | |
| Valsa mali | 1.787 | [5] | |
| Thanatephorus cucumeris | 1.638 | [5] | |
| Fusarium oxysporum | 6.986 | [5] | |
| Fusarium graminearum | 6.043 | [5] | |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [6] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | EC50 (µg/mL) | Reference |
| Compound 3-1 | Echinochloa crusgalli L. | 64.32 | [7] |
| Cyperus iria L. | 65.83 | [7] | |
| Dactylis glomerata L. | 62.42 | [7] | |
| Trifolium repens L. | 67.72 | [7] | |
| Compound 3-7 | Echinochloa crusgalli L. | 70.15 | [7] |
| Cyperus iria L. | 68.34 | [7] | |
| Dactylis glomerata L. | 72.81 | [7] | |
| Trifolium repens L. | 75.23 | [7] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Insect | Activity | Concentration (mg kg⁻¹) | Reference |
| Compound 5-1c (Imine-containing) | Cotton Bollworm (Helicoverpa armigera) | 60% (stomach activity) | 11 | [8] |
| Compound 5-1a (Imine-containing) | Bean Aphid (Aphis craccivora) | 90% (foliar contact) | 200 | [8] |
| Compound 5-1b (Imine-containing) | Bean Aphid (Aphis craccivora) | 100% (foliar contact) | 200 | [8] |
| Compound 5-4 (Dihydroisoxazoline-containing) | Mosquito (Culex pipiens pallens) | 60% | 1 | [8] |
| Adult Mites (Tetranychus cinnabarinus) | 60% | 50 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of key pyrazole derivatives are provided below.
Protocol 1: Synthesis of Ethyl 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
This protocol describes a chlorination reaction to synthesize a key intermediate for various pyrazole-based insecticides.[9]
Materials:
-
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Toluene
-
Sulfonyl chloride (1.1 eq)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in toluene.
-
Add sulfonyl chloride dropwise to the solution.
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and add water.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic phases and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the product as an orange-yellow oil (89% yield).[9]
Protocol 2: Synthesis of 4-Chloro-3-ethyl-N-(4-(hydroxymethyl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide
This protocol outlines the synthesis of a pyrazole carboxamide derivative, a common scaffold in agrochemicals.[10]
Materials:
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
Dichloromethane
-
(4-(Aminomethyl)phenyl)methanol (1.0 eq)
-
Triethylamine (1.5 eq)
Procedure:
-
Heat a mixture of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and thionyl chloride under reflux for 1 hour.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in dichloromethane (10 mL).
-
In a separate flask, dissolve (4-(aminomethyl)phenyl)methanol and triethylamine in dichloromethane (30 mL) and cool to -5 °C.
-
Add the solution from step 3 dropwise to the solution from step 4 at -5 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by recrystallization from ethanol to give the title compound as a white solid (77% yield).[10]
Protocol 3: Synthesis of N-Aryl Pyrazole Isothiocyanates
This protocol describes the synthesis of pyrazole isothiocyanates, which have shown herbicidal activity.[7]
Materials:
-
Substituted 1H-pyrazol-5-amine (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide powder (1.0 eq)
-
1,3-Dibromopropane (1.0 eq)
-
Ethanol
Procedure:
-
Add the substituted 1H-pyrazol-5-amine to a round-bottom flask containing DMF.
-
Heat the reaction flask to 25 °C.
-
Add potassium hydroxide powder and 1,3-dibromopropane dropwise to the flask.
-
Stir the solution at room temperature for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate under vacuum.
-
The crude product is then further reacted to introduce the isothiocyanate group (details vary based on the specific target molecule).
-
Recrystallize the final product from ethanol to obtain the pure compound.
Signaling Pathways and Logical Relationships
Diagrams illustrating the mode of action and synthesis workflows provide a clear visual understanding of the underlying chemical and biological processes.
Caption: Mode of Action for Pyrazole SDHI Fungicides.
Caption: Mode of Action for Pyrazole HPPD Herbicides.
Caption: Mode of Action for Fipronil Insecticide.
Caption: General Synthesis Workflow for Pyrazole Agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. royal-chem.com [royal-chem.com]
- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazole-Based Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in a wide array of therapeutic agents.[1][4] Marketed drugs containing the pyrazole core, such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (anticancer), underscore the therapeutic significance of this moiety.[3][5][6] The metabolic stability of pyrazole derivatives is a key factor contributing to their increased presence in newly approved drugs.[3] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrazole-based compounds for medicinal chemistry applications.
Design Strategies for Pyrazole-Based Compounds
The design of novel pyrazole-based drug candidates often involves several key strategies:
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings to improve potency, selectivity, and physicochemical properties like lipophilicity and aqueous solubility.[5]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the pyrazole ring is crucial to understand the chemical features essential for biological activity.[7][8] For instance, SAR studies on pyrazole-based inhibitors of meprin α and β have revealed the importance of specific substitutions for achieving potent and selective inhibition.[9]
-
Privileged Scaffold Hopping: The pyrazole scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity.[10] This allows for the design of compounds targeting a diverse range of proteins.
-
Hybrid Molecule Design: Combining the pyrazole moiety with other pharmacophores can lead to hybrid molecules with enhanced or dual biological activities.[7]
Key Signaling Pathways Targeted by Pyrazole-Based Compounds
Several important signaling pathways are modulated by pyrazole-based inhibitors. Understanding these pathways is critical for rational drug design.
Cyclooxygenase-2 (COX-2) Inhibition Pathway
Pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib selectively inhibit the COX-2 enzyme, which is involved in the inflammatory response.
Caption: COX-2 inhibition pathway by pyrazole-based compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
Several pyrazole derivatives have been designed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[11]
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrazole-based compounds are provided below.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation
This protocol describes a common two-step synthesis of pyrazoline benzenesulfonamide derivatives, which involves a Claisen-Schmidt condensation followed by cyclization.[12]
Caption: Workflow for the synthesis of pyrazoline derivatives.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Base catalyst (e.g., NaOH)
-
Hydrazine derivative (e.g., 4-hydrazinylbenzenesulfonamide hydrochloride) (1.2 eq)[1]
-
Glacial acetic acid (catalytic amount)
-
Stirring apparatus and reflux condenser
Procedure:
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.
-
Add the base catalyst to the solution and stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.[13]
Step 2: Cyclization to Form Pyrazoline
-
Dissolve the synthesized chalcone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative and a catalytic amount of glacial acetic acid.[14]
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[13]
Protocol 2: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for preparing pyrazoles from the reaction of a β-ketoester and hydrazine.[15]
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)[15]
-
Hydrazine hydrate (1.0-1.2 eq)[14]
-
Solvent (e.g., ethanol or 1-propanol)[15]
-
Glacial acetic acid (catalytic amount)[15]
-
TLC supplies (e.g., 30% ethyl acetate/70% hexane mobile phase)[15]
Procedure:
-
In a reaction vial, dissolve the β-ketoester in the chosen solvent.
-
Add a few drops of glacial acetic acid as a catalyst.[15]
-
Add hydrazine hydrate to the mixture and stir at room temperature or with gentle warming.
-
Monitor the reaction for approximately 1 hour using TLC.[15]
-
Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation.
-
Cool the mixture to room temperature to complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and air dry.[13]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrazole compounds against COX-1 and COX-2 enzymes.[8]
Materials:
-
Synthesized pyrazole compounds
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reference inhibitors (e.g., Celecoxib, SC-558)[8]
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Buffer solution
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compounds or reference inhibitor in the buffer solution.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to assess the inhibitory effect of pyrazole derivatives on VEGFR-2 kinase activity.[11]
Materials:
-
Synthesized pyrazole compounds
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide
-
Reference inhibitor (e.g., Sorafenib)[11]
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a multi-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period.
-
Stop the reaction and measure the kinase activity using the assay kit, which typically quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition and determine the IC50 values for each compound.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-2 IC50 (µM)[16] | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 144 | 0.045 | - |
| 145 | 0.034 | - |
| 146 | 0.052 | - |
| Celecoxib | 0.04 (approx.) | >100 |
Note: Data is representative and sourced from various studies.[16] The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1.
Table 2: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Pyrazole Derivatives
| Compound | VEGFR-2 IC50 (nM)[11] | Cytotoxicity against PC-3 cells (IC50, µM)[11] |
| 3a | 38.28 | 1.22 |
| 3i | 8.93 | 1.24 |
| Sorafenib | 30 | 1.13 |
| Doxorubicin | - | 0.932 |
Note: Data is compiled from a study on novel pyrazole-based scaffolds as VEGFR-2 inhibitors.[11]
Conclusion
The pyrazole scaffold remains a highly attractive starting point for the development of new therapeutic agents due to its synthetic accessibility and diverse biological activities.[1][17] The protocols and application notes provided herein offer a comprehensive guide for researchers involved in the design, synthesis, and evaluation of novel pyrazole-based compounds. Through systematic SAR studies and evaluation in relevant biological assays, the full potential of this versatile heterocyclic system can be further explored to address unmet medical needs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of pyrazole libraries, a critical scaffold in medicinal chemistry. The methodologies outlined below are designed to facilitate high-throughput synthesis of diverse pyrazole derivatives for drug discovery and lead optimization.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Solid-phase synthesis offers a powerful platform for the rapid generation of large libraries of pyrazole analogs by simplifying purification and allowing for automation.
This document details three primary strategies for the solid-phase synthesis of pyrazole libraries, utilizing common resins: Merrifield, Wang, and Rink Amide. Additionally, advanced concepts such as traceless and safety-catch linker strategies are discussed.
Core Synthetic Strategies on Solid Support
The solid-phase synthesis of pyrazoles typically involves the immobilization of a suitable starting material onto a resin, followed by a series of chemical transformations to construct the pyrazole ring, and finally, cleavage from the solid support to yield the desired product.
Synthesis of Substituted Pyrazoles on Merrifield Resin
This strategy involves the ether linkage of an o-hydroxyacetophenone to the chloromethyl groups of Merrifield resin. Subsequent on-resin reactions, including Vilsmeier-Haack formylation and cyclization with hydrazines, lead to the formation of the pyrazole core.
1. Immobilization of o-Hydroxyacetophenone:
-
Swell Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve o-hydroxyacetophenone (3.0 mmol) and potassium carbonate (3.0 mmol) in DMF (15 mL).
-
Add the solution to the swollen resin and heat the mixture at 80°C for 24 hours with gentle agitation.
-
Filter the resin and wash sequentially with DMF (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
2. Vilsmeier-Haack Formylation:
-
Swell the resin-bound acetophenone (1.0 g) in DMF (10 mL) for 30 minutes.
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 mmol) to DMF (5 mL) at 0°C and stirring for 30 minutes.
-
Add the Vilsmeier reagent to the swollen resin and heat at 60°C for 6 hours.
-
Cool the reaction to room temperature, filter the resin, and wash with DMF (3 x 15 mL), 1 M NaOH (aq) (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
3. Cyclization with Hydrazine:
-
Swell the formylated resin (1.0 g) in ethanol (10 mL) for 30 minutes.
-
Add a solution of the desired hydrazine (e.g., phenylhydrazine, 5.0 mmol) in ethanol (10 mL) to the resin.
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Heat the mixture at reflux for 12 hours.
-
Cool to room temperature, filter, and wash with ethanol (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
4. Cleavage from Resin:
-
Suspend the dried resin in a cleavage cocktail. A common cocktail for Merrifield resin is a high concentration of hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with scavengers.[1][2]
-
HF Cleavage: In a specialized HF apparatus, treat the resin with a mixture of HF and anisole (9:1 v/v) at 0°C for 1-2 hours.[3]
-
TFMSA Cleavage: Suspend the resin in a mixture of TFMSA, trifluoroacetic acid (TFA), and m-cresol (1:8:1 v/v/v) at room temperature for 2-4 hours.
-
After cleavage, filter the resin and wash with TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
-
Purify the product by chromatography.
Synthesis of Substituted Pyrazoles on Wang Resin
This approach utilizes an ester linkage to attach an acetyl-functionalized carboxylic acid to the Wang resin. The synthesis proceeds through a Claisen condensation to form a resin-bound 1,3-diketone, followed by cyclization with a hydrazine.
1. Immobilization of Acetyl-functionalized Carboxylic Acid:
-
Swell Wang resin (1.0 g, 1.0 mmol/g) in DCM (10 mL) for 30 minutes.
-
In a separate flask, dissolve the acetyl-functionalized carboxylic acid (e.g., 4-acetylbenzoic acid, 4.0 mmol), DIC (4.0 mmol), and DMAP (0.4 mmol) in DCM/DMF (4:1, 20 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 12 hours.
-
Filter the resin and wash with DCM (3 x 15 mL), DMF (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
2. Claisen Condensation:
-
Swell the resin-bound acetyl carboxylate (1.0 g) in anhydrous THF (10 mL) for 30 minutes.
-
In a separate flask, prepare a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 5.0 mL, 5.0 mmol) and cool to -78°C.
-
Slowly add the swollen resin suspension to the LiHMDS solution.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of the desired ester (e.g., ethyl benzoate, 5.0 mmol) in THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding acetic acid (1 mL).
-
Filter the resin and wash with THF (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
3. Cyclization with Hydrazine:
-
Swell the resin-bound 1,3-diketone (1.0 g) in a mixture of ethanol and acetic acid (9:1, 15 mL) for 30 minutes.
-
Add the desired hydrazine (e.g., hydrazine hydrate, 10.0 mmol).
-
Heat the mixture at 80°C for 12 hours.
-
Cool to room temperature, filter, and wash with ethanol (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
4. Cleavage from Resin:
-
Suspend the dried resin in a cleavage cocktail of TFA/DCM (1:1 v/v) for 1-2 hours at room temperature.[4]
-
Filter the resin and wash with fresh TFA/DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude product.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Purify the product by chromatography.
Synthesis of Substituted Pyrazoles on Rink Amide Resin
The Rink Amide resin allows for the synthesis of pyrazole carboxamides. The synthesis starts with the loading of an acetyl-functionalized carboxylic acid, followed by similar steps of Claisen condensation and cyclization as with the Wang resin. The final cleavage with TFA yields the pyrazole with a C-terminal amide functionality.
The protocol for Rink Amide resin is similar to the Wang resin strategy for the initial steps.
1. Fmoc Deprotection of Rink Amide Resin:
-
Swell Rink Amide resin (1.0 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Filter and wash the resin with DMF (5 x 15 mL).
2. Loading of Acetyl-functionalized Carboxylic Acid:
-
Follow the procedure for immobilization on Wang resin (Protocol 2, Step 1), using the deprotected Rink Amide resin.
3. Claisen Condensation and Cyclization:
-
Follow the procedures for Claisen condensation and cyclization as described for the Wang resin strategy (Protocol 2, Steps 2 and 3).
4. Cleavage from Resin:
-
Suspend the dried resin in a cleavage cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5][6]
-
Filter the resin and wash with TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
-
Purify the product by chromatography.
Advanced Strategies
Traceless Linker Strategy
Traceless linkers are designed to be cleaved from the solid support without leaving any residual functionality on the final product. For pyrazole synthesis, a traceless approach can be achieved by forming a 1,3-diketone intermediate on a piperazine-derived linker. The final product is released from the resin, leaving no trace of the linker.
Safety-Catch Linker Strategy
Safety-catch linkers are stable to the reaction conditions used for chain assembly but can be activated in a separate step to become labile for cleavage.[7][8] This strategy offers greater control over the synthesis and allows for the use of a wider range of reagents. For example, a sulfoxide-based linker can be stable during synthesis and then reduced to a more acid-labile sulfide for cleavage.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of pyrazole libraries using the described solid-phase techniques.
Table 1: Comparison of Solid-Phase Pyrazole Synthesis Strategies
| Feature | Merrifield Resin Strategy | Wang Resin Strategy | Rink Amide Resin Strategy |
| Linkage | Ether | Ester | Amide |
| Starting Material | o-Hydroxyacetophenone | Acetyl-functionalized carboxylic acid | Acetyl-functionalized carboxylic acid |
| Key Intermediate | Resin-bound enaminone | Resin-bound 1,3-diketone | Resin-bound 1,3-diketone |
| Final Product | Substituted Pyrazole | Pyrazole Carboxylic Acid | Pyrazole Carboxamide |
| Cleavage Condition | Strong Acid (HF, TFMSA) | Moderate Acid (TFA) | Moderate Acid (TFA) |
| Typical Overall Yield | 40-70% | 50-80% | 50-75% |
Table 2: Representative Yields for a Pyrazole Library on Wang Resin
| R1 (from Acetyl Acid) | R2 (from Ester) | R3 (from Hydrazine) | Overall Yield (%) | Purity (%) |
| 4-Ph | Ph | H | 75 | >95 |
| 4-Ph | 4-MeO-Ph | H | 72 | >95 |
| 4-Ph | 2-Thienyl | H | 68 | >90 |
| 4-MeO-Ph | Ph | Ph | 65 | >95 |
| 4-Cl-Ph | Ph | 4-F-Ph | 62 | >90 |
(Note: Yields and purities are illustrative and can vary depending on the specific building blocks and reaction conditions.)
Conclusion
The solid-phase synthesis techniques described in these application notes provide robust and versatile methods for the generation of diverse pyrazole libraries. The choice of resin and synthetic strategy can be tailored to achieve the desired substitution pattern and C-terminal functionality. These protocols serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the efficient exploration of the chemical space around the pyrazole scaffold.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile synthetic approach to peptidyl privileged structures using a "safety-catch" linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-4-sulfonyl chloride in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of pharmacologically active compounds. The protocols are based on established chemical principles and analogous reactions found in the scientific literature. Additionally, the role of pyrazole sulfonamide derivatives as inhibitors of the COX-2 signaling pathway is discussed, highlighting their potential in anti-inflammatory and cancer therapy.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of the 1-ethyl-1H-pyrazole core, followed by chlorosulfonylation.
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
This procedure outlines the synthesis of 1-ethyl-1H-pyrazole from the reaction of ethylhydrazine with malondialdehyde tetraethyl acetal.
Experimental Protocol:
-
To a solution of ethylhydrazine oxalate (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide (2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to generate the free ethylhydrazine.
-
To this mixture, add malondialdehyde tetraethyl acetal (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude 1-ethyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the chlorosulfonylation of 1-ethyl-1H-pyrazole at the C-4 position.[1]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place 1-ethyl-1H-pyrazole (1 equivalent) and a suitable solvent such as chloroform (5 mL per gram of pyrazole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3 to 5 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours.
-
To the reaction mixture, add thionyl chloride (1.5 to 2 equivalents) dropwise at 60 °C.
-
Continue stirring at 60 °C for an additional 1-2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane or chloroform.
-
Wash the combined organic layers with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonamide Derivatives
This compound is a versatile reagent for the synthesis of a variety of sulfonamide derivatives by reacting it with primary or secondary amines.
General Experimental Protocol:
-
Dissolve the amine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.
Table 1: Examples of 1-Ethyl-1H-pyrazole-4-sulfonamide Derivatives
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | DCM | 4 | 85-95 (estimated) | Analogous reactions |
| 4-Methoxyaniline | Diisopropylethylamine | THF | 6 | 80-90 (estimated) | Analogous reactions |
| Benzylamine | Triethylamine | DCM | 3 | 90-98 (estimated) | Analogous reactions |
| Piperidine | Triethylamine | DCM | 2 | >95 (estimated) | Analogous reactions |
| Morpholine | Diisopropylethylamine | THF | 2 | >95 (estimated) | Analogous reactions |
Note: Yields are estimated based on typical sulfonylation reactions of similar substrates.
Logical Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis and application of this compound.
Role in Drug Discovery: Inhibition of the COX-2 Signaling Pathway
Pyrazole sulfonamides are a well-established class of compounds with significant anti-inflammatory and analgesic properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Derivatives of this compound are designed as potential selective COX-2 inhibitors. The pyrazole core and the sulfonamide moiety are crucial pharmacophoric elements that can interact with the active site of the COX-2 enzyme.
COX-2 Signaling Pathway and Inhibition by Pyrazole Sulfonamides
Caption: Inhibition of the COX-2 pathway by pyrazole sulfonamide derivatives.
References
- 1. Buy 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide [smolecule.com]
- 2. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation | MDPI [mdpi.com]
- 5. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Pyrazole Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Pyrazole and its derivatives are fundamental heterocyclic scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Their diverse biological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties, have fueled extensive research into their synthesis and applications. This document provides detailed application notes and protocols for the large-scale synthesis of pyrazole derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will explore established synthetic routes, including the Knorr pyrazole synthesis and multicomponent reactions, and provide specific protocols for the industrial-scale production of key pharmaceutical agents such as Celecoxib, Sildenafil, and Rimonabant. Furthermore, we will visualize the key signaling pathways modulated by these drugs to provide a comprehensive understanding of their mechanism of action.
I. General Methodologies for Pyrazole Synthesis
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] This acid-catalyzed cyclocondensation reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][2][3] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the starting 1,3-dicarbonyl compound and hydrazine.[4]
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole
This protocol details the synthesis of a pyrazole derivative from a β-ketoester and phenylhydrazine.
-
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. Note that this reaction is exothermic.[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[1]
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the purified pyrazole derivative.
-
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to synthesizing highly substituted pyrazoles in a one-pot fashion.[5][6][7][8][9] These reactions involve the simultaneous combination of three or more starting materials, leading to the rapid generation of molecular diversity.[6]
Experimental Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole
This protocol describes the synthesis of a fused pyrazole derivative using a four-component reaction.[5]
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate.
-
Collect the product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
-
Experimental Workflow for Multicomponent Pyrazole Synthesis
Caption: General workflow for a four-component pyrazole synthesis.
II. Industrial Synthesis of Pyrazole-Based Drugs
The following section details the large-scale synthesis of three prominent pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.
Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[10][11][12] Its industrial synthesis typically involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[13]
Protocol: Large-Scale Synthesis of Celecoxib
-
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
A solution of p-methylacetophenone and ethyl trifluoroacetate is added dropwise to a stirred suspension of sodium hydride in toluene at a controlled temperature (e.g., 20-25°C).[14]
-
The reaction mixture is heated (e.g., 40-45°C) for several hours.[14]
-
After cooling, the reaction is quenched with hydrochloric acid.[14]
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The residue is crystallized from petroleum ether to yield the diketone intermediate.[14]
-
-
Step 2: Cyclization to Celecoxib
-
The 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.[13]
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[13]
-
Upon completion, the reaction mixture is cooled, and the solvent is removed.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, and then dried.[13]
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[13]
-
| Parameter | Step 1: Diketone Formation | Step 2: Cyclization | Overall |
| Key Reagents | p-methylacetophenone, ethyl trifluoroacetate, NaH | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine HCl | - |
| Solvent | Toluene | Ethanol, Ethyl Acetate | - |
| Temperature | 20-45°C | Reflux | - |
| Yield | ~91%[14] | High | High |
Celecoxib Signaling Pathway
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Sildenafil (Viagra®)
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.[15] The commercial synthesis of sildenafil has been optimized for efficiency and safety.[16][17]
Protocol: Optimized Commercial Synthesis of Sildenafil
-
Step 1: Pyrazole Formation and N-methylation
-
Step 2: Amide Formation and Nitration
-
The carboxylic acid is obtained after alkaline hydrolysis and then nitrated.
-
The nitrated acid is treated with concentrated ammonium hydroxide to form the corresponding carboxamide.[16]
-
-
Step 3: Reduction and Acylation
-
The nitro group is reduced to an amine.
-
The amine is then acylated with 2-ethoxybenzoyl chloride.
-
-
Step 4: Cyclization
-
The final pyrazolo[4,3-d]pyrimidin-7-one ring is formed by heating the amide intermediate with a base like potassium tert-butoxide.[17]
-
-
Step 5: Sulfonylation and Condensation
-
The pyrimidinone is chlorosulfonated.
-
The resulting sulfonyl chloride is condensed with N-methylpiperazine to yield sildenafil.[18]
-
| Parameter | Description |
| Key Intermediates | Pyrazole-5-carboxylic acid, 2-ethoxybenzoyl chloride, N-methylpiperazine |
| Key Reactions | Pyrazole formation, N-methylation, Nitration, Amidation, Reduction, Acylation, Cyclization, Sulfonylation, Condensation |
| Overall Yield | Optimized for high throughput on an industrial scale |
Sildenafil Signaling Pathway
Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels.
Rimonabant
Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist that was developed as an anti-obesity drug.[19][20][21] Its synthesis involves the construction of a trisubstituted pyrazole core.
Protocol: Synthesis of Rimonabant
-
Step 1: Diketo Ester Formation
-
4-chloropropiophenone is condensed with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form the corresponding diketo ester.[21]
-
-
Step 2: Hydrazone Formation and Cyclization
-
The diketo ester is reacted with 2,4-dichlorophenylhydrazine hydrochloride in an alcoholic solvent to form a hydrazone intermediate.
-
The hydrazone undergoes acid-catalyzed cyclization to form the pyrazole ester.[21]
-
-
Step 3: Saponification and Amidation
-
The pyrazole ester is saponified to the corresponding carboxylic acid.
-
The carboxylic acid is converted to the acid chloride using a chlorinating agent like thionyl chloride.
-
Finally, amidation of the acid chloride with N-aminopiperidine yields Rimonabant.[21]
-
| Parameter | Description |
| Key Reagents | 4-chloropropiophenone, diethyl oxalate, 2,4-dichlorophenylhydrazine HCl, N-aminopiperidine |
| Key Intermediates | Diketo ester, Pyrazole ester, Pyrazole carboxylic acid |
| Overall Yield | Good overall yield reported in optimized processes[21] |
Rimonabant Signaling Pathway
Caption: Rimonabant acts as an antagonist at the CB1 receptor.
III. Conclusion
The large-scale synthesis of pyrazole derivatives is a well-established field with a diverse array of methodologies available to researchers and industrial chemists. The choice of synthetic route depends on factors such as the desired substitution pattern, scalability, cost-effectiveness, and environmental considerations. The Knorr synthesis and multicomponent reactions represent two powerful and versatile strategies for accessing a wide range of pyrazole-containing molecules. The successful industrial production of drugs like Celecoxib, Sildenafil, and Rimonabant underscores the importance of pyrazole chemistry in modern drug development. A thorough understanding of both the synthetic protocols and the biological signaling pathways of these compounds is crucial for the continued innovation of novel pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erowid.org [erowid.org]
- 18. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
The Role of 1-Ethyl-1H-pyrazole-4-sulfonyl Chloride in the Development of Potent Enzyme Inhibitors
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The versatile chemical intermediate, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, is proving to be a valuable scaffold in the design and synthesis of a new generation of potent and selective enzyme inhibitors. Researchers and drug development professionals are increasingly utilizing this compound to create novel therapeutics targeting a range of enzymes implicated in diseases such as cancer, glaucoma, epilepsy, and bacterial infections. The pyrazole sulfonamide core, derived from this compound, serves as a key pharmacophore in the development of inhibitors for enzymes like carbonic anhydrases and various kinases.
The synthesis of enzyme inhibitors from this compound typically involves a straightforward sulfonamide coupling reaction with a variety of primary or secondary amines. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of inhibitor potency and selectivity. The ethyl group at the 1-position of the pyrazole ring can influence the compound's pharmacokinetic properties and binding interactions within the enzyme's active site.
This application note provides an overview of the use of this compound in enzyme inhibitor discovery, including a summary of inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various enzyme inhibitors synthesized from pyrazole-4-sulfonyl chloride derivatives. This data highlights the potential of this chemical class against different enzyme targets.
| Compound ID | Target Enzyme(s) | IC50 / Ki (µM) | Reference |
| 4k | hCA II | 0.24 ± 0.18 | [1] |
| 4j | hCA IX | 0.15 ± 0.07 | [1] |
| 4g | hCA XII | 0.12 ± 0.07 | [1] |
| 18c | VEGFR2 Kinase | 0.218 | [2] |
| 18g | VEGFR2 Kinase | 0.168 | [2] |
| 18h | VEGFR2 Kinase | 0.135 | [2] |
| 7a | CDK-2 | 0.074 ± 0.15 | [3] |
| 7b | CDK-2 | 0.095 ± 0.10 | [3] |
hCA = human Carbonic Anhydrase; VEGFR2 = Vascular Endothelial Growth Factor Receptor 2; CDK-2 = Cyclin-Dependent Kinase 2.
Experimental Protocols
General Synthesis of Pyrazole-4-sulfonamides
A general and facile method for the synthesis of pyrazole-4-sulfonamide derivatives involves the reaction of a pyrazole-4-sulfonyl chloride with a desired amine.[4]
Materials:
-
This compound (or other substituted pyrazole-4-sulfonyl chloride)
-
Primary or secondary amine (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the amine in dichloromethane (5 volumes).
-
Add diisopropylethylamine to the solution at room temperature (25–30 °C).
-
In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine solution at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over sodium sulfate.
-
Evaporate the solvent under vacuum to yield the crude pyrazole-4-sulfonamide derivative.
-
The crude product can be further purified by column chromatography or recrystallization.
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50).
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compound
-
Assay buffer
-
96-well microplates
-
Plate reader (e.g., for absorbance, fluorescence, or luminescence)
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow for Inhibitor Synthesis and Evaluation
Caption: Workflow for pyrazole-based inhibitor development.
Logical Relationship of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis | Publons [publons.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Aqueous Workup | Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of water or alcohols, forming the corresponding sulfonic acid which is highly water-soluble. | • Minimize contact time with aqueous solutions. • Use cold water/brine for washes. • Ensure all organic solvents are anhydrous. • Promptly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). |
| Product is an Oil or Fails to Crystallize | • Residual Solvent: Trapped solvent can lower the melting point of the compound. • Presence of Impurities: Impurities can act as a eutectic mixture, preventing crystallization. | • High-Vacuum Drying: Dry the product under high vacuum to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable. • Trituration: Add a non-polar solvent (e.g., hexanes or pentane) to the oil and stir vigorously. This can help induce crystallization by dissolving impurities while the desired product precipitates. • Column Chromatography: Purify the oil using silica gel chromatography to remove impurities. |
| Colored Impurities in the Final Product | Formation of Degradation Products: The pyrazole ring or the sulfonyl chloride group may be susceptible to degradation under certain conditions (e.g., exposure to light or air, or presence of acid/base). | • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite. • Recrystallization: This is often effective at removing colored impurities, which may remain in the mother liquor. • Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. |
| Multiple Spots on TLC, Including Streaking | • Incomplete Reaction: Starting materials or reaction intermediates may be present. • Side Reactions: Formation of byproducts such as the corresponding sulfonic acid due to hydrolysis. • Compound Instability on Silica Gel: The sulfonyl chloride may be reacting with the acidic silica gel. | • Optimize Reaction Conditions: Ensure the reaction has gone to completion before workup. • Careful Workup: As mentioned, minimize exposure to water to prevent hydrolysis. • TLC Analysis with Triethylamine: Add a small amount of triethylamine (e.g., 0.1-1%) to the TLC eluent to neutralize the silica gel and reduce streaking of basic compounds. • Column Chromatography: Use flash column chromatography with an appropriate solvent system to separate the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials, the corresponding sulfonic acid (from hydrolysis), and potentially regioisomers or over-alkylated byproducts depending on the synthetic route.
Q2: How can I best store this compound to prevent degradation?
A2: Due to its sensitivity to moisture, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures (2-8 °C) is also recommended to minimize degradation over time.
Q3: Is this compound stable to silica gel chromatography?
A3: While many sulfonyl chlorides are stable enough for silica gel chromatography, their reactivity can sometimes lead to degradation on the acidic stationary phase. If streaking or low recovery is observed, consider deactivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine or using a different stationary phase like alumina.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Purity can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for a quick check of the number of components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired product and any organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity, although derivatization to a more stable sulfonamide may be necessary for thermally sensitive sulfonyl chlorides.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a solvent system of ethyl acetate in hexanes (e.g., starting with 10:90 and increasing the polarity).
-
The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the desired product.
2. Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This technique is suitable if the desired compound is a solid and its solubility differs significantly from that of the impurities.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating (e.g., hexanes, ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
5. Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Pyrazole Sulfonamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of pyrazole sulfonamide synthesis.
General Synthesis Workflow
The synthesis of pyrazole sulfonamides often involves a multi-step process. A typical workflow includes the formation of the pyrazole core, followed by sulfonylation, and finally, coupling with an appropriate amine to form the desired sulfonamide. Optimizing each of these stages is critical for achieving a high overall yield.
Caption: A generalized workflow for the three-step synthesis of pyrazole sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. Where should I start troubleshooting?
Start by analyzing each step of the synthesis independently. A low overall yield is often due to suboptimal conditions in one or more key reactions: N-alkylation of the pyrazole (if applicable), chlorosulfonylation, or the final sulfonamide coupling. Monitor each reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before proceeding to the next step.[1][2]
Caption: A decision-making workflow for troubleshooting low yields in synthesis.
Q2: How can I improve the yield of the N-methylation on the pyrazole ring?
The choice of base and solvent is critical for efficient N-methylation. Studies show that using potassium tert-butoxide as the base in Tetrahydrofuran (THF) provides a significantly better yield compared to other bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[1][2] Potassium tert-butoxide is a stronger, non-nucleophilic base that facilitates deprotonation effectively.[2]
Q3: What are the best conditions for the chlorosulfonylation of the pyrazole?
For the sulfonylation step, using a combination of chlorosulfonic acid and thionyl chloride in chloroform as the solvent has been shown to produce high yields (around 90%).[1][2] Using Dichloromethane (DCM) as a solvent may lead to longer reaction times and lower yields compared to chloroform.[1]
Q4: My final sulfonamide coupling reaction is inefficient. How can I optimize it?
The selection of the base is crucial in the final coupling step. Diisopropylethylamine (DIPEA) is a more effective base than Triethylamine (TEA) for this reaction, leading to higher yields.[1] The reaction is typically performed in a solvent like DCM.[1][2] Ensure the correct stoichiometry is used, generally with a slight excess of the amine (e.g., 1.05 equivalents) and the base (e.g., 1.5 equivalents) relative to the pyrazole sulfonyl chloride.[1]
Q5: I'm observing multiple spots on my TLC, indicating impurities. What is the best way to purify the final product?
The presence of multiple spots suggests side reactions or incomplete conversion. After the reaction is complete, a standard workup procedure involves washing with cold water and extracting the product with a solvent like ethyl acetate.[1] The crude product obtained after evaporating the solvent should be purified using column chromatography to isolate the pure pyrazole sulfonamide.[1][2]
Data Summary: Optimizing Reaction Conditions
The following tables summarize quantitative data from optimization experiments.
Table 1: Optimization of N-Methylation of 3,5-dimethyl-1H-pyrazole [1][2]
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | THF | 24 | 35 |
| 2 | Na₂CO₃ | THF | 24 | 32 |
| 3 | NaOH | THF | 24 | 25 |
| 4 | NaH | THF | 12 | 65 |
| 5 | Potassium tert-butoxide | THF | 16 | 78 |
| 6 | NaH | DMF | 12 | 55 |
Table 2: Optimization of Sulfonylation of Pyrazole Ring [1][2]
| Entry | Sulfonylating Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonic acid | DCM | 24 | 40 | 65 |
| 2 | Chlorosulfonic acid | Chloroform | 16 | 60 | 78 |
| 3 | Chlorosulfonic acid + SOCl₂ | Chloroform | 12 | 60 | 90 |
| 4 | Chlorosulfonic acid + SOCl₂ | DCM | 18 | 40 | 78 |
Table 3: Optimization of Sulfonamide Coupling [1]
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA | DCM | 24 | 38 |
| 2 | TEA | THF | 24 | 26 |
| 3 | TEA | Acetonitrile | 24 | 35 |
| 4 | DIPEA | DCM | 16 | 55 |
| 5 | DIPEA | THF | 16 | 46 |
| 6 | DIPEA | Acetonitrile | 16 | 42 |
Key Experimental Protocols
The following are detailed methodologies for the key reaction steps, based on optimized conditions.
Protocol 1: N-Methylation of 3,5-dimethyl-1H-pyrazole[1][2]
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in Tetrahydrofuran (THF) (7 volumes) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add potassium tert-butoxide (1.8 eq) in small portions.
-
Stir the reaction mass at 25–30 °C for approximately 40 minutes.
-
Add a solution of methyl iodide (1.3 eq) in THF (3 volumes) to the mixture over 30 minutes.
-
Stir the reaction at 25–30 °C for 16 hours, monitoring completion by TLC.
-
Upon completion, add cold water followed by ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate under vacuum to obtain the product.
Protocol 2: Synthesis of Pyrazole-4-sulfonyl chloride[1][2]
-
Take chloroform (3 volumes) in a clean, dry round-bottom flask and cool to 0 °C.
-
Slowly add chlorosulfonic acid (3.0 eq).
-
Add the pyrazole starting material (1.0 eq) portion-wise at 0–5 °C.
-
Stir the mixture at 25–30 °C for 30 minutes.
-
Heat the reaction mass to 60 °C and slowly add thionyl chloride (1.5 eq).
-
Maintain the reaction at 60 °C for 12 hours.
-
After cooling, slowly pour the reaction mass into ice-cold water.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under vacuum.
Protocol 3: Synthesis of Pyrazole Sulfonamide[1][2]
-
Dissolve the desired amine (1.05 eq) in Dichloromethane (DCM) (5 volumes).
-
Add Diisopropylethylamine (DIPEA) (1.5 eq) to the solution at 25–30 °C.
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 eq) in DCM (5 volumes) to the mixture.
-
Stir the reaction for 16 hours at 25–30 °C, monitoring progress by TLC.
-
After completion, add cold water (10 volumes) and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude product.
-
Purify the crude material by column chromatography to yield the pure pyrazole sulfonamide.[2]
References
1-Ethyl-1H-pyrazole-4-sulfonyl chloride stability and storage recommendations
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the stability and integrity of this compound, it should be stored at 2-8°C under an inert atmosphere.[1] It is crucial to protect the compound from moisture.[2]
Q2: What are the primary stability concerns for this compound?
A: The main stability concern for this compound, like other sulfonyl chlorides, is its sensitivity to moisture. It can react violently with water, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[2][3] This will decrease the purity and reactivity of the compound in subsequent reactions.
Q3: What are the signs of decomposition?
A: Decomposition may not be visually apparent initially. However, a decrease in performance in your reactions (e.g., lower yields, incomplete conversion) can be an indicator. For solid forms, any change in color or consistency could also suggest degradation. The pungent odor of hydrogen chloride or sulfur dioxide may be present if significant hydrolysis has occurred.[4]
Q4: How should I handle this compound in the laboratory?
A: This compound should be handled in a well-ventilated area, preferably under a chemical fume hood.[1][2] Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1][2] Avoid inhalation of any dust or vapors.[1] It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
Q5: What materials are incompatible with this compound?
A: Besides water, this compound is incompatible with strong bases, oxidizing agents, and amines.[2][3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in sulfonamide synthesis | Degradation of this compound | Verify the storage conditions of the sulfonyl chloride. If it has been exposed to moisture or stored improperly, it may have hydrolyzed. Consider using a fresh bottle of the reagent. |
| Presence of moisture in the reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere. | |
| Inadequate base | The reaction of sulfonyl chlorides with amines requires a base to neutralize the HCl generated. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine, pyridine) is used. | |
| Formation of unexpected byproducts | Side reactions due to excess heat | Some reactions involving sulfonyl chlorides can be exothermic. Maintain the recommended reaction temperature to minimize the formation of byproducts. |
| Reaction with solvent | Ensure the chosen solvent is inert to the reaction conditions and does not react with the sulfonyl chloride. | |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent | Consult literature for appropriate solvents for reactions with this compound. Gentle warming may aid dissolution, but be cautious of potential thermal degradation. |
Storage Recommendations Summary
| Parameter | Recommendation | Reference |
| Temperature | 2-8°C | [1] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | [1][2] |
| Moisture | Protect from moisture; keep container tightly closed | [2][3][5] |
| Incompatibilities | Water, Bases, Oxidizing agents, Amines | [2][3] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine of interest (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
-
In a separate dry flask, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.
-
Slowly add the solution of this compound to the stirring amine solution at 0°C (or the recommended temperature for the specific reaction).
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Diagrams
Caption: Troubleshooting workflow for low product yield.
Caption: Factors affecting the stability of the compound.
References
Common side reactions in sulfonamide synthesis and how to avoid them
Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during sulfonamide synthesis from a sulfonyl chloride and a primary amine?
A1: The two most prevalent side reactions are the di-sulfonylation of the primary amine and the hydrolysis of the sulfonyl chloride. Di-sulfonylation results in the formation of an undesired R-N(SO₂R')₂ byproduct, which can complicate purification and reduce the yield of the target mono-sulfonamide.[1] Hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid is another common issue, particularly if moisture is present in the reaction.[2][3]
Q2: How does di-sulfonylation occur and what are the key factors influencing its formation?
A2: Di-sulfonylation occurs in a stepwise manner. First, the primary amine reacts with one equivalent of the sulfonyl chloride to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is nucleophilic enough to react with a second molecule of the sulfonyl chloride, leading to the di-sulfonylated impurity.[1] The key factors that promote di-sulfonylation are:
-
Stoichiometry: An excess of the sulfonyl chloride relative to the primary amine.
-
Strong Bases: The use of a strong, non-hindered base can readily deprotonate the mono-sulfonamide.
-
High Temperatures: Elevated temperatures can increase the rate of the second sulfonylation reaction.
-
Rapid Addition of Sulfonyl Chloride: This can create localized high concentrations of the sulfonyl chloride, favoring the second reaction.[1]
Q3: My sulfonyl chloride is expensive and sensitive. How can I avoid hydrolysis during the reaction and workup?
A3: Sulfonyl chlorides are indeed susceptible to hydrolysis, which converts them into the unreactive sulfonic acid. To prevent this:
-
Ensure Anhydrous Conditions: Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[1][3]
-
Use Fresh or Purified Reagents: Use a freshly opened bottle of sulfonyl chloride or purify it before use to remove any sulfonic acid impurity.[3]
-
Controlled Aqueous Workup: If an aqueous workup is necessary, it should be performed at low temperatures (e.g., pouring the reaction mixture over ice) to minimize the rate of hydrolysis. For some aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can protect it from extensive hydrolysis.[2] Quenching the reaction with a cold, dilute acid solution can also be effective.[1]
Q4: I am working with a sterically hindered amine. What side reactions should I be aware of and how can I promote the desired reaction?
A4: Sterically hindered amines can react slowly, which may require more forcing conditions that can lead to side reactions. In addition to the common side reactions, you may observe incomplete conversion. To drive the reaction to completion, consider using a less hindered sulfonylating agent if possible, or employing a more reactive sulfonamide synthesis protocol. The use of a catalyst, such as indium, has been reported to be effective for the sulfonylation of sterically hindered anilines.[4][5] Protecting the amine with a suitable protecting group, followed by sulfonylation and deprotection, can also be a viable strategy.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Sulfonamide
Symptoms:
-
The reaction appears sluggish or does not go to completion based on TLC or LC-MS analysis.
-
A significant amount of starting amine remains.
-
The isolated yield of the purified product is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Detailed Protocol/Experimental Tip |
| Poor Quality of Reagents | Verify the purity of your amine and sulfonyl chloride. Sulfonyl chlorides can degrade upon storage. | Use a freshly opened bottle of sulfonyl chloride or purify it by distillation or recrystallization. Ensure your amine is pure and dry. |
| Hydrolysis of Sulfonyl Chloride | Ensure strict anhydrous conditions. | Dry solvents over appropriate drying agents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficiently Reactive Amine | Increase the reaction temperature or use a more activating solvent. | Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for side product formation. Consider switching to a more polar aprotic solvent like DMF or DMSO. |
| Steric Hindrance | Use a less sterically hindered sulfonyl chloride or a more reactive sulfonylation method. | If possible, select a smaller sulfonylating agent. Alternatively, explore catalytic methods for sulfonamide synthesis. |
| Product Loss During Workup | Optimize your extraction and purification procedures. | If your product has some water solubility, perform multiple extractions with the organic solvent. During chromatography, ensure appropriate stationary and mobile phases are used to avoid product loss on the column. |
Issue 2: Formation of Di-sulfonated Byproduct
Symptoms:
-
A significant spot/peak corresponding to the di-sulfonylated product is observed by TLC/LC-MS.
-
Difficulty in purifying the desired mono-sulfonamide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Action | Detailed Protocol/Experimental Tip |
| Incorrect Stoichiometry | Use a slight excess of the primary amine or a 1:1 ratio. | Use 1.1 to 1.2 equivalents of the primary amine relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent. |
| Rapid Addition of Sulfonyl Chloride | Add the sulfonyl chloride solution slowly and at a low temperature. | Dissolve the sulfonyl chloride in the reaction solvent and add it dropwise to the cooled (0 °C) solution of the amine and base over 30-60 minutes. |
| Strong Base | Use a weaker or a sterically hindered base. | Replace strong bases like triethylamine with pyridine or a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). |
| High Reaction Temperature | Maintain a low reaction temperature. | Run the reaction at 0 °C or even lower temperatures (e.g., -20 °C) during the addition of the sulfonyl chloride, then allow it to slowly warm to room temperature. |
Data Presentation
Due to the variability in substrates and reaction conditions, providing a universal quantitative table is challenging. The following table provides an illustrative summary of how different parameters can influence the outcome of a sulfonylation reaction. Actual yields will be substrate-dependent.
Table 1: Illustrative Influence of Reaction Parameters on Mono- vs. Di-sulfonylation
| Parameter | Condition | Expected Outcome for Mono-sulfonylation | Expected Outcome for Di-sulfonylation |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1 : 1.0 | Higher Yield | Lower Yield |
| 1.0 : 1.2 | Lower Yield | Higher Yield | |
| Base | Pyridine (weaker base) | Higher Selectivity | Lower Formation |
| Triethylamine (stronger base) | Lower Selectivity | Higher Formation | |
| Temperature | 0 °C | Higher Selectivity | Lower Formation |
| Room Temperature | Moderate Selectivity | Moderate Formation | |
| 50 °C | Lower Selectivity | Higher Formation | |
| Addition of Sulfonyl Chloride | Slow (dropwise over 30 min) | Higher Selectivity | Lower Formation |
| Fast (added all at once) | Lower Selectivity | Higher Formation |
Experimental Protocols
General Experimental Protocol for Selective Mono-sulfonylation of a Primary Amine
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Primary amine (1.0 mmol)
-
Sulfonyl chloride (1.05 mmol)
-
Pyridine (2.0 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add pyridine (2.0 mmol) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 10 mL) to remove excess pyridine, then with saturated aqueous NaHCO₃ solution (10 mL), and finally with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Troubleshooting Workflow for Low Yield in Sulfonamide Synthesis
Caption: Troubleshooting workflow for addressing low yields in sulfonamide synthesis.
Decision Tree for Avoiding Di-sulfonylation of Primary Amines
Caption: A decision-making workflow for preventing di-sulfonylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Technical Support Center: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, with a focus on optimizing the reaction temperature. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for the synthesis of this compound?
A general starting point for the chlorosulfonation of N-alkylated pyrazoles is approximately 60 °C.[1] However, the optimal temperature can be influenced by the specific substrate, solvent, and scale of the reaction. It is highly recommended to perform small-scale trial reactions to determine the ideal temperature for your specific conditions.[2]
Q2: My reaction yield is low. Could the reaction temperature be the cause?
Yes, suboptimal reaction temperature is a common reason for low yields in heterocyclic synthesis.[2]
-
If the temperature is too low: The reaction rate may be too slow, leading to incomplete conversion of the starting material.
-
If the temperature is too high: This can lead to the decomposition of the desired product or the formation of unwanted side products, which can complicate purification and reduce the isolated yield.[3]
Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and temperature.[2]
Q3: What are potential side products that can form at non-optimal temperatures?
At elevated temperatures, heterocyclic sulfonyl chlorides can be prone to decomposition.[3][4] Potential side reactions and byproducts for the synthesis of this compound may include:
-
Hydrolysis: Reaction with any trace amounts of water to form the corresponding sulfonic acid.
-
Decomposition: Thermal decomposition can lead to the extrusion of SO2 and the formation of chloro-pyrazoles.[3][5]
-
Polymerization/Tar Formation: At excessively high temperatures, complex mixtures of unidentified byproducts can form.
Q4: How can I systematically optimize the reaction temperature for my experiment?
A systematic approach to optimizing the reaction temperature involves conducting a series of small-scale experiments where the temperature is varied while keeping all other parameters constant. The yield and purity of the product from each reaction should be carefully analyzed to determine the optimal temperature.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Low to no conversion of starting material | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. |
| Low yield of desired product with multiple unidentified spots on TLC | Reaction temperature is too high, causing decomposition of the product or formation of multiple byproducts. | Decrease the reaction temperature. Consider performing the reaction at a lower temperature for a longer duration. |
| Formation of a significant amount of a more polar byproduct (as seen on TLC) | This could indicate the formation of the corresponding sulfonic acid due to hydrolysis, which can be exacerbated by higher temperatures in the presence of moisture. | Ensure all reagents and solvents are anhydrous. Lowering the reaction temperature may also reduce the rate of hydrolysis. |
| Darkening or tarring of the reaction mixture | Excessive heat can lead to the decomposition of reagents and products, resulting in the formation of polymeric materials. | Immediately lower the reaction temperature. It may be necessary to restart the reaction at a significantly lower temperature. |
Data Presentation
The following table provides illustrative data on how reaction temperature can affect the yield and purity of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Observations |
| 40 | 24 | 45 | 95 | Slow reaction, incomplete conversion of starting material. |
| 50 | 12 | 75 | 96 | Good conversion and purity. |
| 60 | 10 | 90 | 97 | Optimal conditions in many reported syntheses of similar compounds. [1] |
| 70 | 8 | 80 | 90 | Increased formation of impurities observed. |
| 80 | 6 | 65 | 82 | Significant product decomposition and byproduct formation. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides.[1]
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (or another suitable inert solvent)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 1-Ethyl-1H-pyrazole to chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to the desired setpoint (e.g., 60 °C) and stir for several hours (e.g., 10 hours), monitoring the reaction by TLC.[1]
-
To the reaction mixture, add thionyl chloride dropwise at the same temperature and continue stirring for an additional period (e.g., 2 hours).[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Reaction mechanism for chlorosulfonation of 1-Ethyl-1H-pyrazole.
References
Technical Support Center: Purification of Crude Pyrazole Synthesis Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude pyrazole synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pyrazole products?
A1: Typical impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers (in cases of unsymmetrical reactants), pyrazoline intermediates from incomplete cyclization or aromatization, and colored byproducts arising from side reactions of the hydrazine starting material.[1]
Q2: What are the primary methods for purifying crude pyrazoles?
A2: The most common purification techniques are recrystallization, column chromatography, distillation (for liquid pyrazoles), and acid-base extraction.[1][2] The choice of method depends on the physical state of the pyrazole and the nature of the impurities.
Q3: How can I remove colored impurities from my pyrazole product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration.[1] Recrystallization is also an effective method for removing colored impurities, as they tend to remain in the mother liquor.[1] Acid-base extraction can also be employed to separate the basic pyrazole from non-basic, colored impurities.[1]
Q4: My pyrazole product is an oil and will not solidify. What can I do?
A4: The oily nature of your product could be due to residual solvent or the presence of impurities that depress the melting point. Ensure all solvents are removed under high vacuum. If it remains an oil, purification by column chromatography is a highly effective method.
Q5: How can I separate regioisomers of a substituted pyrazole?
A5: Separation of regioisomers is a common challenge and can be addressed by:
-
Column Chromatography: This is the most effective method. Careful selection of the stationary phase (silica gel or alumina) and the eluent system is crucial for achieving good separation.[1]
-
Fractional Recrystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified solid is recovered.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excessive solvent used for dissolution | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Incomplete crystallization | Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation. |
| Crystals are too soluble in the washing solvent | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Issue 2: Product "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals, an oily layer separates from the solution upon cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is supersaturated at a temperature above the product's melting point | Add more of the "good" solvent to the hot solution to lower the saturation point. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help. |
| Inappropriate solvent system | Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial. |
| Lack of nucleation sites | If a small amount of the pure solid is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization. |
Issue 3: Poor Separation of Spots on TLC During Column Chromatography
Symptoms:
-
Spots for the desired product and impurities are very close together or overlapping on the TLC plate.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate eluent polarity | Systematically vary the polarity of the eluent. For silica gel, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate). |
| Complex mixture of impurities | Consider a two-step purification. An initial acid-base extraction could remove some impurities before chromatography. |
| Basic pyrazole interacting with acidic silica gel | Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase. |
Quantitative Data on Purification Methods
The following tables provide a summary of quantitative data for common pyrazole purification scenarios.
Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Colored byproducts, unreacted 1,3-dicarbonyl |
| Column Chromatography (Silica Gel, Hexane:EtOAc gradient) | 70% (with regioisomer) | >99% (for each isomer) | 40% (Isomer 1), 35% (Isomer 2) | Regioisomers, unreacted starting materials |
| Vacuum Distillation | 90% | >99% | 85% | High-boiling impurities, residual solvent |
| Acid-Base Extraction | 80% | 95% | 90% | Non-basic impurities, some colored byproducts |
Table 2: Solvent Systems for Pyrazole Recrystallization
| Pyrazole Type | Solvent System | Rationale |
| Non-polar pyrazoles | Hexane / Ethyl Acetate | Good for less polar compounds. |
| Moderately polar pyrazoles | Ethanol, Isopropanol, Acetone | Effective for compounds of intermediate polarity. |
| Polar pyrazoles | Ethanol / Water, Methanol | Suitable for more polar derivatives. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a standard single-solvent recrystallization.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purifying a pyrazole using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.
Protocol 3: Acid-Base Extraction
This protocol is useful for separating basic pyrazoles from neutral or acidic impurities.
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an aqueous acidic solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution if necessary.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The pyrazole will precipitate if it is a solid, or it can be extracted.
-
Back Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract the purified pyrazole back into the organic layer.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Visualizations
Caption: A general experimental workflow for pyrazole synthesis and purification.
Caption: A logical decision-making workflow for selecting a purification method based on the type of impurity.
References
Technical Support Center: Late-Stage Sulfonamide Functionalization
Welcome to the technical support center for late-stage sulfonamide functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during late-stage sulfonamide functionalization reactions.
Issue 1: Low or No Product Yield
-
Question: My late-stage C-H functionalization reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
-
Answer: Low yields in C-H functionalization can stem from several factors. Common challenges include poor reactivity of the substrate, catalyst deactivation, or suboptimal reaction conditions.[1]
-
Catalyst Choice: The choice of catalyst is critical. For instance, palladium catalysts are often used for C(sp3)-H arylation of peptides containing sulfonamides.[2] For other C-H functionalizations, rhodium(III) catalysts have been shown to overcome limitations when working with substrates containing strongly coordinating N-heterocycles.[3]
-
Reaction Conditions: Optimization is key. For photocatalytic reactions, ensure your light source is emitting at the correct wavelength for your photocatalyst.[4] Solvent choice can also be critical; in some Rh(III)-catalyzed C-H carbenoid functionalizations, switching the solvent can even alter the site-selectivity.[3] Consider screening different bases, temperatures, and reaction times.
-
Substrate Reactivity: The electronic and steric properties of your complex molecule can significantly impact reactivity. If direct C-H functionalization is failing, consider an alternative strategy, such as converting the primary sulfonamide into a more reactive intermediate like a sulfonyl chloride or a sulfonyl imine.[5][6][7]
-
-
Question: My photocatalytic hydrosulfonylation is inefficient. How can I improve the yield?
-
Answer: Photocatalytic methods for generating sulfonyl radical intermediates are powerful but sensitive to reaction parameters.[8][9]
-
Photocatalyst Screening: The choice of photocatalyst is crucial. While many catalysts may seem suitable, their excited-state redox potentials and triplet energies must be appropriate for your specific transformation. For example, 5CzBN has been used effectively in some systems.[7]
-
Solvent Effects: The reaction medium can have a significant impact. While some reactions show useful solvent-independence, others may require specific solvents like acetonitrile for solubility or to influence the reaction pathway.[7][8]
-
Additives: The presence of a suitable hydrogen atom donor (HAD) can be essential for reactivity.[4] Ensure all components are compatible and present in the optimized stoichiometry. Control reactions without the catalyst or light are recommended to confirm a photocatalytic process is operational.[4]
-
Issue 2: Poor Regioselectivity or Site-Selectivity
-
Question: My reaction is functionalizing the wrong C-H bond on my complex molecule. How can I control the regioselectivity?
-
Answer: Achieving high regioselectivity in molecules with multiple potential reaction sites is a common challenge.
-
Directing Groups: The sulfonamide group itself can act as a directing group, guiding the catalyst to ortho C-H bonds.[1] However, if your molecule contains other, more strongly coordinating functional groups (like N-heterocycles), the catalyst may be directed to those sites instead.[3]
-
Catalyst/Ligand Control: The choice of metal and ligand can influence selectivity. For example, in the C-H arylation of aromatic amides, [CpRhCl2]2 selectively promotes monoarylation, while [CpIrCl2]2 shows a preference for diarylation.[3]
-
Solvent Tuning: Solvents can play a crucial role in modulating selectivity. It has been shown that in certain Rh(III)-catalyzed reactions, the choice of solvent can elegantly switch the site of C-H carbenoid functionalization between the position ortho to the sulfonamide and a position ortho to a competing N-heterocycle directing group.[3]
-
Steric Hindrance: Steric bulk on the substrate or ligands can be used to disfavor reaction at certain positions, thereby enhancing selectivity for less hindered sites.
-
Issue 3: Side Reactions and Byproduct Formation
-
Question: I am observing significant amounts of undesired byproducts, such as di-sulfonylation of a primary amine. How can this be minimized?
-
Answer: The formation of multiple products often arises from the high reactivity of the intermediates.
-
Control of Stoichiometry: To avoid issues like di-sulfonylation, it is crucial to carefully control the stoichiometry of the electrophile (e.g., sulfonyl chloride). Slow, dropwise addition of the sulfonyl chloride to the reaction mixture can help prevent localized high concentrations and favor the mono-substituted product.[10]
-
Protecting Groups: If your molecule contains other nucleophilic groups (e.g., alcohols, other amines) that can react with your sulfonylating agent, consider using appropriate protecting groups for these functionalities.[10] The sulfonamide itself can be used as a protecting group for amines, which can be deprotected under acidic or reducing conditions.[11]
-
Reaction Temperature: Some side reactions may be more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may improve selectivity and reduce byproduct formation.[10]
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary strategies for converting a primary sulfonamide into other functional groups in a late-stage context?
-
Answer: Several modern methods allow for the conversion of the relatively inert primary sulfonamide group into a versatile synthetic handle.
-
Diazotization-Enabled Deamination: This strategy converts primary sulfonamides into sulfonyl chlorides via diazotization, which can then be reacted with various nucleophiles to form complex sulfonamides, sulfonates, and other derivatives.[6][12] This approach avoids the need for pre-functionalization.[12]
-
NHC-Catalyzed Deamination to Sulfinates: N-Heterocyclic Carbene (NHC) catalysis can be used to convert primary sulfonamides into sulfinate anions. These nucleophilic intermediates can then be trapped with a wide range of electrophiles.[5][13][14] This method is noted for its mild conditions and tolerance of many common functional groups.[5][13]
-
Photocatalytic Generation of Sulfonyl Radicals: By first converting the sulfonamide to an N-sulfonylimine, mild photocatalytic conditions can be used to generate neutral sulfonyl radical intermediates.[7][8][9] These radicals can participate in reactions like hydrosulfonylation of alkenes to form complex sulfones.[4]
-
-
Question: What safety precautions are necessary when working with sulfonyl chlorides generated in situ?
-
Answer: Sulfonyl chlorides are reactive, moisture-sensitive compounds. They react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. All reactions should be conducted under anhydrous conditions in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Question: How can I characterize my final sulfonamide-derived product?
-
Answer: A combination of spectroscopic techniques is typically used for structural elucidation.
-
NMR Spectroscopy: 1H and 13C NMR are essential for determining the overall structure, connectivity, and purity of the compound.[15][16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15][17]
-
FT-IR Spectroscopy: Useful for identifying the presence of key functional groups. The characteristic bands for the sulfonamide group (S=O stretching) appear around 1370-1350 cm⁻¹ and 1140-1127 cm⁻¹.[17][18]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the synthesized molecule.[16]
-
Data Presentation
Table 1: Optimization of Photocatalytic Hydrosulfonylation of Celecoxib [4][8]
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | Standard Conditions* | 84 |
| 2 | No Photocatalyst | <5 |
| 3 | No Light | <5 |
| 4 | No Hydrogen Atom Donor (HAD) | 15 |
| 5 | Solvent: Acetonitrile | 75 |
| 6 | Solvent: Dichloromethane | 68 |
| 7 | Solvent: Tetrahydrofuran (THF) | 54 |
| 8 | Solvent: Methanol (MeOH) | 44 |
*Standard Conditions: N-sulfonylimine of Celecoxib, methyl vinyl ketone (MVK), 5CzBN photocatalyst (0.5 mol%), TMS₃Si-H (HAD), Toluene, blue LEDs, 15 °C.
Table 2: Substrate Scope for Late-Stage Diazotization-Enabled Functionalization [6]
| Starting Drug (Sulfonamide) | Nucleophile | Product | Yield (%) |
| Celecoxib | Morpholine | Celecoxib-morpholine Sulfonamide | 85 |
| Furosemide | Sodium Methoxide | Furosemide Methyl Sulfonate | 76 |
| Probenecid | Aniline | Probenecid-aniline Sulfonamide | 81 |
| Hydrochlorothiazide | Potassium Chloride | Hydrochlorothiazide Sulfonyl Chloride | 91 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Late-Stage Hydrosulfonylation [4][7]
This protocol describes the functionalization of a sulfonamide via a sulfonyl radical intermediate.
-
Imine Formation: The starting primary sulfonamide is first converted to its corresponding N-sulfonylimine, typically by condensation with an aldehyde (e.g., p-methoxybenzaldehyde) using an acid catalyst. The imine intermediate is isolated and purified before use.
-
Reaction Setup: To a reaction vessel, add the N-sulfonylimine (1.0 equiv), the alkene (1.5-2.5 equiv), the photocatalyst (e.g., 5CzBN, 0.5-2 mol%), and a hydrogen atom donor (e.g., (TMS)₃SiH, 1.5 equiv).
-
Degassing and Solvent Addition: Seal the vessel, and degas the atmosphere by performing three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Add the anhydrous solvent (e.g., toluene or acetonitrile, to achieve a 0.05 M concentration) via syringe.
-
Irradiation: Place the reaction vessel in a setup with visible light irradiation (e.g., blue LEDs) and maintain a constant temperature (e.g., 15 °C) using a cooling fan.
-
Monitoring: Stir the reaction mixture under irradiation for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired sulfone product.
Protocol 2: Diazotization-Enabled Deaminative Functionalization of Primary Sulfonamides [6][12]
This protocol allows for the conversion of a primary sulfonamide to a sulfonyl chloride and subsequent reaction with a nucleophile.
-
Reaction Setup: In a reaction vial, dissolve the primary sulfonamide (1.0 equiv) in a suitable solvent mixture (e.g., acetonitrile and water).
-
Diazotization: Cool the mixture in an ice bath. Add tert-butyl nitrite (t-BuONO) and a copper(II) catalyst (e.g., CuCl₂).
-
Reaction Progression: Stir the reaction at room temperature, allowing the diazotization and conversion to the sulfonyl chloride to proceed. Monitor the consumption of the starting material by TLC or LC-MS.
-
Nucleophilic Addition: Once the formation of the sulfonyl chloride intermediate is complete, add the desired nucleophile (e.g., an amine, alcohol, or other nucleophilic agent, typically 1.5-2.0 equiv) to the reaction mixture.
-
Final Stirring: Allow the reaction to stir at room temperature until the sulfonyl chloride has been fully consumed.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final functionalized sulfonamide derivative.
Visualizations
Caption: General workflow for a photocatalytic late-stage functionalization experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safe handling and disposal of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive substance.[1] The primary hazards include causing severe skin burns and eye damage.[1] It is also water-reactive and will react with moisture, including humidity in the air, to produce corrosive hydrogen chloride gas and sulfonic acid.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A standard PPE ensemble for handling this corrosive and water-reactive compound includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or fumes.[2]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, bases, and oxidizing agents.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C).
Q4: What should I do in case of a small spill?
A4: In case of a small spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[2] Do not use water. Collect the absorbed material into a sealed container for proper waste disposal.
Q5: How do I dispose of residual or waste this compound?
A5: Do not dispose of this compound down the drain. Residual amounts must be carefully neutralized before disposal. A general procedure involves the slow addition of the sulfonyl chloride to a stirred, cooled solution of a weak base, such as sodium bicarbonate. The neutralized aqueous solution can then be disposed of as hazardous waste according to institutional guidelines.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Fuming or bubbling upon opening the container | Exposure to atmospheric moisture. | Immediately move the container to a fume hood. If the reaction is vigorous, loosely cap the container to prevent pressure buildup and allow it to vent safely in the fume hood. Proceed with caution, assuming the material is partially hydrolyzed. |
| Unexpectedly vigorous or exothermic reaction during quenching/neutralization | The quenching solution is too concentrated, the addition rate is too fast, or there is insufficient cooling. | 1. Immediately stop the addition. 2. Ensure the reaction vessel is adequately cooled in an ice bath. 3. Add more of the cold quenching solvent to dilute the reaction mixture. 4. Once the reaction is under control, resume the addition at a much slower rate. |
| Solidification of the compound in the container | The compound may be a low-melting solid or semi-solid at room temperature. | Gently warm the container in a lukewarm water bath to melt the contents. Do not use a direct heat source. Ensure the cap is loosened to prevent pressure buildup. |
| Incomplete reaction or presence of starting material after a reaction | The sulfonyl chloride may have been partially or fully hydrolyzed by moisture. | Test for the presence of the sulfonyl chloride functionality before use if there is any suspicion of hydrolysis. This can be done by taking a small aliquot and carefully adding it to a nucleophile like an amine and monitoring for a reaction (e.g., by TLC or LC-MS). |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H7ClN2O2S |
| Molecular Weight | 194.64 g/mol |
| CAS Number | 957514-21-5 |
| Physical Form | Liquid or Solid or Semi-solid or lump |
| Purity | 95-98% |
| Storage Temperature | 2-8°C under an inert atmosphere |
Experimental Protocols
Protocol for the Safe Quenching and Disposal of Residual this compound
Materials:
-
Residual this compound
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the sulfonyl chloride solution)
-
Dropping funnel or pipette
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
In a certified chemical fume hood, place the large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.
-
Begin vigorous stirring of the cold bicarbonate solution.
-
Carefully and slowly, add the residual this compound solution to the cold, stirred basic solution in a dropwise manner using a dropping funnel or pipette. CAUTION: The reaction is exothermic and will produce gas (CO2). The addition rate must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's environmental health and safety guidelines.
Mandatory Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
1-Ethyl-1H-pyrazole-4-sulfonyl chloride material safety data sheet (MSDS) information
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 957514-21-5).
Material Safety and Handling
1. What are the primary hazards associated with this compound?
This compound is classified as corrosive.[1][2] The primary hazard statement is H314, which indicates that it causes severe skin burns and eye damage.[1][2] Always handle this chemical with extreme care in a well-ventilated area, preferably under a chemical fume hood.
2. What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, the following PPE is mandatory:
-
Eye Protection: Goggles or a face shield.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: A lab coat or long-sleeved clothing.
3. How should this compound be stored?
Proper storage is crucial to maintain the integrity of the compound and ensure safety. It should be stored at 4°C or in an inert atmosphere between 2-8°C.[1]
4. What are the immediate first aid measures in case of exposure?
In the event of accidental exposure, follow these first aid procedures immediately:
-
If Swallowed: Rinse the mouth but do NOT induce vomiting.
-
If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
If on Skin or Hair: Immediately remove all contaminated clothing and rinse the skin with water or shower.
In all cases of exposure, seek immediate medical attention by calling a poison center or physician.
Quantitative Data
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 957514-21-5 | |
| Linear Formula | C5H7ClN2O2S | |
| Purity | 95% | [2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 4°C | [2] |
Experimental Protocols
Detailed Methodology for a General Sulfonylation Reaction
This protocol outlines a general procedure for the sulfonylation of a primary or secondary amine using this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and FAQs
Q1: My sulfonylation reaction is giving a low yield. What are the possible causes and solutions?
Low yields in sulfonylation reactions can stem from several factors. Common issues include incomplete reactions or degradation of the product. To troubleshoot, consider optimizing the reaction time and temperature. Additionally, exploring milder deprotection conditions if a protecting group is used can be beneficial.
Q2: I am observing the formation of polysulfonylated byproducts. How can I prevent this?
Polysulfonylation can occur with highly activated substrates. To minimize this side reaction, carefully control the stoichiometry of the reagents, avoiding a large excess of the sulfonyl chloride. Monitoring the reaction progress closely and stopping it once the starting material is consumed can also prevent over-sulfonylation.
Q3: The purification of my sulfonamide product is challenging. What can I do?
If you are facing difficulties in purifying your product, ensure that the work-up procedure is effectively removing unreacted reagents and byproducts. If standard extraction procedures are insufficient, consider alternative purification techniques such as preparative TLC or HPLC.
Visualizations
Caption: Workflow for troubleshooting low yields in sulfonylation reactions.
Caption: Inhibition of a kinase by a pyrazole sulfonamide derivative.
References
Technical Support Center: Troubleshooting Sulfonylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sulfonylation reactions, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in sulfonylation reactions?
Low conversion rates in sulfonylation reactions can stem from several factors, including:
-
Inadequate Reactivity of the Sulfonating Agent: The chosen sulfonating agent may not be potent enough for the specific substrate, particularly with deactivated aromatic rings.[1]
-
Presence of Moisture: Sulfonating agents like sulfonyl chlorides are sensitive to moisture, which can lead to their decomposition.[2][3][4] It's crucial to use anhydrous conditions and thoroughly dry all glassware.[4]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[5] A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can cause decomposition or favor side reactions.[5][6]
-
Poor Solubility of Reactants: If reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[7]
-
Improper Base Selection: The choice and amount of base can significantly impact the reaction by neutralizing byproducts and influencing the nucleophilicity of the substrate. An inappropriate base can hinder the reaction.[8][9]
-
Degradation of Starting Materials: The purity and stability of the starting materials, especially the sulfonyl chloride, are crucial.[2][3][10]
Q2: How does the choice of solvent affect the yield of my sulfonylation reaction?
The solvent plays a multifaceted role in a sulfonylation reaction and can significantly influence the yield.[7][11] Key considerations include:
-
Polarity: Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[7]
-
Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture.[7] Co-solvents can be employed to improve solubility.[7]
-
Reactivity: Protic solvents such as alcohols and water can react with and consume highly reactive sulfonating agents like sulfonyl chlorides.[7] Therefore, aprotic solvents are often preferred.[7]
Q3: My sulfonylation reaction is reversible. How can I drive it towards product formation?
The sulfonation of aromatic compounds is often a reversible reaction.[12][13] To favor the formation of the desired product, you can:
-
Use a Dehydrating Agent: The reaction often produces water as a byproduct.[13][14] Adding a dehydrating agent, such as thionyl chloride, can help drive the equilibrium towards the products.[13]
-
Increase the Concentration of the Sulfonating Agent: Using concentrated or fuming sulfuric acid increases the concentration of the active electrophile, SO₃, pushing the reaction forward.[1][12][15]
Q4: What are common side reactions in sulfonylation, and how can they be minimized?
Common side reactions include:
-
Di-sulfonylation: This occurs when a second sulfonyl group is added to the substrate. It can be minimized by controlling the stoichiometry, using a slight excess of the amine, and slowly adding the sulfonyl chloride at a low temperature.[8]
-
Sulfone Formation: This can be a significant side reaction at elevated temperatures.[5] Lowering the reaction temperature can help to minimize its occurrence.[5]
-
Reaction with Solvent: As mentioned, protic solvents can react with the sulfonating agent.[7] Using an inert, aprotic solvent is recommended.[7]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your sulfonylation experiments.
Problem: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive Sulfonating Agent | Use a fresh, high-purity sulfonating agent. For deactivated substrates, consider a more reactive agent like fuming sulfuric acid (oleum).[1] |
| Moisture Contamination | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or HPLC.[4][5] |
| Insoluble Reactants | Screen different aprotic solvents to find one that dissolves all reactants.[7] A co-solvent system may also be effective.[7] |
| Incorrect Base | If a base is required, ensure it is appropriate for the reaction. For primary amines, a weaker or sterically hindered base like pyridine can help avoid di-sulfonylation.[8] |
Data Presentation: Solvent Effects on Sulfonylation Yield
The choice of solvent can have a dramatic impact on the yield of a sulfonylation reaction. The following table summarizes the yields obtained for a thymol para-sulfonation reaction in various solvents.
| Solvent | Yield (%) |
| Cyclohexane | 91.3 |
| Dichloromethane | 85.7 |
| Diethyl ether | 82.4 |
| Chloroform | 78.2 |
| Acetonitrile | 75.6 |
| Tetrahydrofuran | 68.9 |
| Toluene | 65.3 |
| Acetone | 55.1 |
| N,N-Dimethylformamide | 48.7 |
Data adapted from a study on thymol para-sulfonation.[16]
Experimental Protocols
General Protocol for Monitoring Reaction Progress
To effectively troubleshoot a reaction, it is essential to monitor its progress.
-
Sample Collection: At regular intervals, carefully withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a dilute solution of a base if the reaction is acidic).
-
Analysis: Analyze the quenched sample using an appropriate technique:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.[4]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion and can help identify byproducts.[4][10][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and provide detailed structural information.[19]
-
Protocol for a Temperature-Controlled Sulfonylation of Naphthalene
This protocol illustrates how temperature can be used to control the regioselectivity of a sulfonylation reaction.[5]
Kinetic Product (Naphthalene-1-sulfonic acid):
-
Setup: Place naphthalene in a flask equipped with a magnetic stirrer and a thermometer.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while maintaining the internal temperature at or below 80°C.
-
Reaction: Stir the mixture at 80°C for 1 hour.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
Thermodynamic Product (Naphthalene-2-sulfonic acid):
-
Setup: Place naphthalene in a flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.
-
Reaction: Heat the mixture to 160°C and maintain this temperature for 2-3 hours.
-
Work-up: Cool the mixture to approximately 100°C and then pour it over crushed ice.
-
Isolation: Collect the precipitated product by filtration.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in sulfonylation reactions.
Caption: Key factors influencing the outcome of a typical sulfonylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ymerdigital.com [ymerdigital.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Reactions Involving 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a chemical reagent used as a key intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable building block for creating sulfonamides and sulfonate esters, which are important structural motifs in many biologically active molecules.[1]
Q2: What are the main safety precautions to consider when working with this compound?
This compound is classified as a corrosive substance (GHS05) and can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and can release irritating and toxic gases, such as hydrogen chloride, upon contact with water.[3][4] Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon), in a well-ventilated fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]
Q3: What are the common side reactions and impurities encountered in reactions with this compound?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which occurs in the presence of water.[5] This sulfonic acid is often the primary impurity in the final product. Other potential impurities include unreacted starting materials (the amine and the sulfonyl chloride) and byproducts from the decomposition of the starting material or product, especially if the reaction is performed at elevated temperatures.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[5][6] A suitable eluent system should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the desired sulfonamide product. The consumption of the starting materials and the formation of the product spot can be visualized under UV light or by using an appropriate staining agent.
Standard Experimental Protocol: Synthesis of a Sulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.05 equivalents) and the base (1.5 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 957514-21-5 | [7] |
| Molecular Formula | C₅H₇ClN₂O₂S | [7] |
| Molecular Weight | 194.64 g/mol | [7] |
| Physical Form | Liquid or Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Signal Word | Danger | [2] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [2] |
Table 2: Typical Reagents and Solvents for Sulfonamide Synthesis
| Reagent/Solvent | Purpose | Common Examples |
| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Acid scavenger | Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine |
| Quenching Agent | To stop the reaction | Cold water, Ice |
| Extraction Solvent | To isolate the product | Dichloromethane (DCM), Ethyl acetate (EtOAc) |
| Drying Agent | To remove residual water | Sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄) |
| Purification | To purify the final product | Silica gel column chromatography, Recrystallization |
Troubleshooting Guide
Problem 1: Low or no product formation.
| Possible Cause | Suggested Solution |
| Inactive this compound | The sulfonyl chloride may have hydrolyzed. Use a fresh bottle or a newly opened one. Ensure it has been stored under inert gas. |
| Insufficiently reactive amine | Sterically hindered or electron-deficient amines may react slowly. Consider using a more forcing reaction condition (e.g., higher temperature, stronger base, or longer reaction time). |
| Inappropriate base | The base might be too weak to effectively scavenge the HCl generated. DIPEA is often a better choice than TEA for sulfonamide synthesis.[6] |
| Reaction not at optimal temperature | While the initial addition is often done at 0°C to control exothermicity, the reaction may require room temperature or gentle heating to proceed to completion. |
Problem 2: Presence of a significant amount of a polar impurity in the crude product.
| Possible Cause | Suggested Solution |
| Hydrolysis of the sulfonyl chloride | This is the most likely cause, leading to the formation of the corresponding sulfonic acid. Ensure strict anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere). Quench the reaction at low temperature by adding the reaction mixture to ice-cold water. |
| Incomplete reaction | Unreacted amine can be a polar impurity. During the work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove the excess amine into the aqueous layer.[8] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Product "oiling out" during recrystallization | This occurs when the compound precipitates above its melting point. Try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system. Seeding with a small crystal of the pure product can also induce crystallization. |
| Co-elution of impurities during column chromatography | The polarity of the eluent may not be optimal. Try a different solvent system or a gradient elution. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial. |
| Product is a thick oil or a low-melting solid | Purification by chromatography is often the best method for non-crystalline products. If the product is still impure, consider converting it to a solid derivative for purification, followed by regeneration of the desired product. |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [oakwoodchemical.com]
- 8. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride and Benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride and benzenesulfonyl chloride is presented below.
| Property | This compound | Benzenesulfonyl chloride |
| Molecular Formula | C₅H₇ClN₂O₂S | C₆H₅ClO₂S |
| Molecular Weight | 194.64 g/mol | 176.62 g/mol |
| CAS Number | 957514-21-5[1] | 98-09-9 |
Comparative Reactivity Analysis
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic properties of the aromatic or heteroaromatic ring to which the sulfonyl chloride group is attached.
General Reaction Mechanism:
The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine to form a sulfonamide) generally proceeds through a nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group.
Electronic Effects on Reactivity:
-
Benzenesulfonyl chloride: The phenyl group is considered electronically neutral to slightly electron-withdrawing by induction. It serves as a standard benchmark for sulfonyl chloride reactivity.
-
This compound: The electronic nature of the 1-ethyl-1H-pyrazole-4-yl substituent is more complex. The pyrazole ring is an electron-rich aromatic system due to the presence of six π-electrons over five atoms. However, the two nitrogen atoms exert a significant electron-withdrawing inductive effect. The pyridine-like nitrogen atom (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack, making the C4 position relatively electron-rich.[2] When the sulfonyl chloride moiety is attached at the C4 position, the overall electronic effect on the sulfur atom's electrophilicity is a balance between the electron-donating resonance of the ring and the inductive withdrawal of the nitrogen atoms. Some studies suggest that the pyrazolyl moiety can act as an electron-withdrawing group.[3]
Inferred Reactivity:
Given the strong inductive electron-withdrawing effect of the two nitrogen atoms in the pyrazole ring, it is plausible to infer that the 1-ethyl-1H-pyrazol-4-yl group has a net electron-withdrawing character. This would increase the electrophilicity of the sulfur atom in this compound compared to benzenesulfonyl chloride. Consequently, This compound is expected to exhibit either comparable or slightly enhanced reactivity towards nucleophiles relative to benzenesulfonyl chloride. However, without direct experimental kinetic data, this remains a qualitative assessment.
Experimental Protocols
To empirically determine the relative reactivity, a kinetic analysis of the reaction of each sulfonyl chloride with a model nucleophile under identical conditions is recommended.
Proposed Experimental Workflow for Kinetic Comparison:
General Protocol for Kinetic Analysis of Sulfonamide Formation:
This protocol describes a general method for comparing the rates of reaction of this compound and benzenesulfonyl chloride with an amine.
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Aniline (or other suitable amine nucleophile)
-
Acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., naphthalene)
-
HPLC or GC instrument with a suitable column
-
-
Procedure:
-
Prepare stock solutions of each sulfonyl chloride, the amine, and the internal standard in the chosen solvent at known concentrations.
-
In a thermostatted reaction vessel (e.g., at 25°C), equilibrate a solution of the amine in the solvent.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the amine solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine that reacts rapidly with the remaining sulfonyl chloride to form a distinct product, or by rapid dilution).
-
Analyze the quenched aliquots by HPLC or GC to quantify the concentration of the starting sulfonyl chloride, the amine, and the resulting sulfonamide product relative to the internal standard.
-
Plot the concentration of the sulfonyl chloride versus time and determine the pseudo-first-order rate constant (k) under conditions where the amine is in large excess.
-
Repeat the experiment for the other sulfonyl chloride under identical conditions.
-
Compare the rate constants to determine the relative reactivity.
-
Representative Synthesis Protocols:
-
Synthesis of this compound: A general method for the synthesis of pyrazole-4-sulfonyl chlorides involves the reaction of the corresponding pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride.[4] In a typical procedure, the pyrazole is added slowly to a solution of chlorosulfonic acid in a suitable solvent such as chloroform at low temperature. The reaction mixture is then heated to drive the reaction to completion. Thionyl chloride may be added to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[4]
-
Synthesis of Benzenesulfonyl chloride: Benzenesulfonyl chloride can be prepared by several methods, including the reaction of benzene with chlorosulfonic acid.[5][6] In a common laboratory preparation, benzene is added slowly to an excess of chlorosulfonic acid at a controlled temperature.[6] After the addition is complete, the reaction mixture is stirred and then carefully poured onto crushed ice. The product is then extracted with an organic solvent, washed, and purified by vacuum distillation.[5][6]
Structural Comparison
The structural differences between the two molecules are the basis for their potential differences in reactivity.
Conclusion
This guide provides a comparative overview of the reactivity of this compound and benzenesulfonyl chloride. Based on the electron-withdrawing nature of the pyrazole ring's nitrogen atoms, it is hypothesized that this compound is likely to be more reactive than benzenesulfonyl chloride. However, this assertion requires direct experimental verification. The provided experimental protocols offer a framework for researchers to conduct such a comparative study, which would provide valuable quantitative data for the scientific and drug development communities.
References
- 1. This compound [oakwoodchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Pyrazole Sulfonamides and Other Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic integration of multiple pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful tool in drug discovery.[1] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold due to its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] When combined with a sulfonamide moiety (–SO₂NH–), another crucial pharmacophore known for its diverse biological applications, the resulting pyrazole sulfonamide derivatives often exhibit enhanced potency and unique mechanisms of action.[5][6]
This guide provides an objective comparison of the biological activities of pyrazole sulfonamides against other prominent sulfonamide-containing heterocycles, such as oxadiazoles and thiazoles. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Anticancer Activity
Pyrazole sulfonamide hybrids have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines.[7] Their mechanism of action can involve the inhibition of key enzymes implicated in cancer progression, such as carbonic anhydrases (CAs) and various kinases.[8] The data presented below compares the in vitro cytotoxic activity of pyrazole sulfonamides with other heterocyclic compounds.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Heterocycle | Compound ID / Description | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | PC-3 (Prostate) | Reference |
| Pyrazole Sulfonamide | Pyrazole | Compound 8 (a pyrazole-thiazole hybrid) | 3.94 | 4.43 | 3.76 | - | [9] |
| Pyrazole Sulfonamide | Pyrazole | Compound 42 (a benzenesulfonamide hybrid) | - | 2.96 | 2.96 | - | [9] |
| Pyrazole Sulfonamide | Pyrazole | Pyrazolo[4,3-e]tetrazolo [1,5-b][2][10][11]triazine Sulfonamide | 0.17 - 1.15 | - | - | 0.17 - 1.15 | [12] |
| Pyrazoline Sulfonamide | Pyrazoline | Compound 4g | - | - | - | 6.7 | [8] |
| Pyrazoline Sulfonamide | Pyrazoline | Compound 4i | - | - | - | 8.2 | [8] |
| Triazole Hybrid | Triazole | 1,2,3-triazole linked thiazole-1,2-isoxazole | Good to moderate | Stronger than Etoposide | Good to moderate | - | [7] |
Note: Direct comparison is challenging due to variations in cell lines and experimental conditions across studies. The data indicates that pyrazole sulfonamides exhibit high potency, with IC₅₀ values frequently in the low micromolar to nanomolar range.[9][12]
Workflow for In Vitro Cytotoxicity Screening
The general workflow for identifying and evaluating potential anticancer compounds involves several key stages, from initial synthesis to the determination of cellular toxicity.
Caption: General workflow for anticancer drug discovery.
Comparative Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Sulfonamides were among the first effective chemotherapeutic agents and their derivatives continue to be an important area of research.[13] Pyrazole and oxadiazole sulfonamides, in particular, have shown promising activity against a range of bacterial pathogens.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class | Heterocycle | Compound ID | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pneumoniae | Reference |
| Pyrazolylpyrazoline Sulfonamide | Pyrazole | 9g | - | - | - | - | [1] |
| Oxadiazole Sulfonamide | 1,2,4-Oxadiazole | OX7 | 15.75 | 31.25 | - | 15.75 | [14][15] |
| Oxadiazole Sulfonamide | 1,2,4-Oxadiazole | OX11 | 15.75 | 15.75 | - | 15.75 | [14][15] |
| Oxadiazole Sulfonamide | 1,2,4-Oxadiazole | 8d | - | - | 64 | - | [16] |
| Pyrazole Sulfonamide | Pyrazole | 4b, 4d, 4e | Significant Activity | Significant Activity | Significant Activity | - | [17] |
Note: The data indicates that both pyrazole and oxadiazole sulfonamides can be effective antibacterial agents. Notably, oxadiazole sulfonamides OX7 and OX11 show consistent and potent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. pneumoniae) bacteria.[14][15]
Logical Diagram: Molecular Hybridization Approach
The development of these potent agents often relies on combining different pharmacologically active moieties into a single molecule to enhance activity or confer new properties.
Caption: Combining heterocyclic cores with a sulfonamide pharmacophore.
Comparative Anti-inflammatory and Enzyme Inhibitory Activity
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. Pyrazole derivatives are central to this class, with celecoxib being a well-known selective COX-2 inhibitor.[18] Additionally, pyrazole and thiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes linked to various diseases.
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ / Kᵢ in µM or nM)
| Compound Class | Heterocycle | Compound ID | Target Enzyme | Inhibitory Conc. (IC₅₀ / Kᵢ) | Reference |
| Pyrazole Sulfonamide | Pyrazole | 5b | COX-1 | IC₅₀ = 5.40 µM | [18] |
| Pyrazole Sulfonamide | Pyrazole | 5b | COX-2 | IC₅₀ = 0.01 µM | [18] |
| Pyrazole Sulfonamide | Pyrazole | 5b | 5-LOX | IC₅₀ = 1.78 µM | [18] |
| Pyrazoline Sulfonamide | Pyrazoline | 4c | hCA I | Kᵢ = 12.7 ± 1.7 nM | [8] |
| Pyrazoline Sulfonamide | Pyrazoline | 4g | hCA II | Kᵢ = 6.9 ± 1.5 nM | [8] |
| Thiazole Methylsulfonyl | Thiazole | 2a-2h | hCA I | IC₅₀ = 39.38 - 198.04 µM | [19] |
| Thiazole Methylsulfonyl | Thiazole | 2a-2h | hCA II | IC₅₀ = 39.16 - 86.64 µM | [19] |
Note: The pyrazole sulfonamide derivative 5b shows exceptional potency and selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.[18] In carbonic anhydrase inhibition, the pyrazoline sulfonamides demonstrate significantly higher potency (in the nanomolar range) compared to the tested thiazole derivatives (micromolar range).[8][19]
Signaling Pathway: COX Inhibition
The anti-inflammatory action of many of these compounds stems from their ability to block the conversion of arachidonic acid into pro-inflammatory prostaglandins by inhibiting COX enzymes.
Caption: Selective inhibition of COX-2 by pyrazole sulfonamides.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solution.[20] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[20]
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.[20]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[20]
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[20]
-
Absorbance Reading: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[21][22]
Antimicrobial Susceptibility (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is determined by visual inspection of turbidity after incubation.
Procedure:
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells containing the diluted compounds are inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included to ensure the validity of the results. Standard antibiotics are often used as reference compounds.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors [jstage.jst.go.jp]
- 11. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structure allows it to serve as a versatile scaffold in drug design, leading to the development of numerous therapeutic agents. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the Structure-Activity Relationships (SAR) for two distinct classes of pyrazole derivatives: EGFR/VEGFR kinase inhibitors for cancer therapy and JNK kinase inhibitors for inflammatory diseases.
Part 1: Pyrazole Derivatives as EGFR/VEGFR Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases that regulate critical cellular processes like proliferation, migration, and angiogenesis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Numerous pyrazole derivatives have been developed as potent inhibitors of these kinases.[2][3][4]
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative pyrazole derivatives against EGFR, VEGFR-2, and various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound ID | Target(s) | IC₅₀ (µM) | Key Structural Features / Reference |
| Compound 1 | EGFR, VEGFR-2, HepG2 | 0.09 (EGFR), 0.23 (VEGFR-2), 0.71 (HepG2) | Fused pyrazole ring system.[2] |
| Compound 2 | EGFR | 0.31 | Pyrazole with undisclosed specific substitutions.[3] |
| Compound 3 | EGFR, MCF-7 | 0.06 (EGFR) | Pyrano-pyrazolo-pyrimidine derivative.[4] |
| Compound 4 | A549 (Lung Cancer) | 1.537 | Pyrazole-thiadiazole hybrid.[5] |
| Compound 5 | EGFR, VEGFR-2 | Potent dual inhibitors | Pyrazolone-pyrazole derivatives.[2][6] |
SAR Insights for EGFR/VEGFR Inhibition
Analysis of various studies reveals key structural requirements for potent EGFR/VEGFR inhibition:
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic structures, such as in pyrano-pyrazolo-pyrimidines (Compound 3), can significantly enhance inhibitory potency against EGFR.[4] Compound 1, another fused derivative, also shows potent dual inhibition of both EGFR and VEGFR-2.[2]
-
Substitutions on Phenyl Rings: Appropriate substitutions on phenyl rings attached to the pyrazole core are crucial. For instance, the presence of specific groups can provide additional hydrogen bonding opportunities within the kinase active site, boosting activity.[4]
-
Molecular Hybridization: Combining the pyrazole scaffold with other pharmacologically active moieties, like thiadiazole (Compound 4), can lead to compounds with significant cytotoxicity against specific cancer cell lines.[5]
-
Target Selectivity: Minor structural modifications can shift the selectivity between EGFR and VEGFR-2, highlighting the sensitivity of the SAR.
Part 2: Pyrazole Derivatives as JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a pivotal role in inflammatory signaling pathways.[7] Consequently, inhibiting JNKs is a promising strategy for treating inflammatory diseases. Several pyrazole derivatives have been identified as potent JNK inhibitors.[7][8][9]
Quantitative SAR Data
This table presents the inhibitory activity of a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives against JNK3, an isoform primarily expressed in the brain and linked to neurodegenerative diseases.[8][9]
| Compound ID | Target | IC₅₀ (µM) | Key Structural Features / Reference |
| Compound 6 | JNK3 | 0.635 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole.[8] |
| Compound 7 | JNK3 | 0.227 | (R)-enantiomer with cyclopropanecarbonyl group.[8][9] |
| Compound 8 | JNK-1 | < 10 | Pyrazole with an amide group.[7] |
SAR Insights for JNK Inhibition
The development of pyrazole-based JNK inhibitors has yielded the following SAR principles:
-
Amide Group Importance: The presence of an amide group appears to be a key feature for potent JNK-1 inhibitory activity, as seen in compounds like Compound 8.[7]
-
Pyrimidyl Substitution: Linking a pyrimidine ring to the N1 position of the pyrazole core is a successful strategy for achieving selective JNK3 inhibition.[8]
-
Aryl and Alkyl Groups: The nature of the substituents at positions 3 and 5 of the pyrazole ring significantly influences potency. The combination of specific alkyl groups at C3 and substituted aryl groups at C5 leads to highly active compounds like Compound 7.[8][9]
-
Stereochemistry: As is common in kinase inhibitors, stereochemistry can play a critical role. The (R)-enantiomer of one series (Compound 7) was found to be the most potent, highlighting the importance of a specific three-dimensional arrangement for optimal binding to the JNK3 active site.[9]
Part 3: Experimental Protocols
The data presented in this guide are typically generated using standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (EGFR, VEGFR, JNK)
This assay quantifies a compound's ability to directly inhibit the enzymatic activity of a purified kinase.
-
Reagents & Materials: Purified recombinant kinase (e.g., EGFR, JNK3), kinase-specific peptide substrate, ATP (Adenosine 5'-triphosphate), kinase assay buffer, test compounds (pyrazole derivatives), and a detection reagent (e.g., ADP-Glo™).[10][11][12]
-
Procedure:
-
A master mix containing the kinase assay buffer, peptide substrate, and ATP is prepared.
-
Serial dilutions of the test compounds are added to the wells of a microplate (typically 96- or 384-well).
-
The kinase reaction is initiated by adding the purified enzyme to each well. The plate is then incubated at room temperature (e.g., for 60 minutes) to allow the enzymatic reaction to proceed.[10]
-
A detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition. Luminescence is a common readout.[10][12]
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of a compound against cancer cell lines by measuring the metabolic activity of living cells.[13][14][15]
-
Reagents & Materials: Cancer cell lines (e.g., HepG2, A549, MCF-7), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or SDS-HCl).[13][16][17]
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.[14]
-
The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a set period (e.g., 48 or 72 hours).[14]
-
After incubation, the MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT to purple formazan crystals.[13][15]
-
The plate is incubated for another 1-4 hours.[16]
-
A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.[14][16]
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader (typically around 570 nm).[13] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
Part 4: Visualizations
Diagrams help illustrate the complex processes involved in SAR studies and drug action.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Mechanism of action for a pyrazole-based kinase inhibitor.
References
- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Screening 1-Ethyl-1H-pyrazole-4-sulfonyl Chloride Analogs for Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride analogs, offering insights into their potential as therapeutic agents. By presenting key experimental data, detailed protocols, and logical workflows, this document aims to facilitate further research and development in this promising area.
Comparative Bioactivity of Pyrazole Sulfonamide Derivatives
The biological activity of pyrazole sulfonamide derivatives is significantly influenced by the nature of the substituents on the pyrazole ring and the sulfonamide nitrogen. The following table summarizes the in vitro antiproliferative and enzyme inhibitory activities of selected analogs, providing a basis for structure-activity relationship (SAR) analysis.
| Compound ID | Structure | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Analog 1 | 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative | U937 (Human leukemia) | Varies by derivative | [1] |
| Analog 2 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivative | U937 (Human leukemia) | Varies by derivative | [1] |
| Analog 3 | Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | [2][3] |
| COX-2 | 0.01 | [2][3] | ||
| 5-LOX | 1.78 | [2][3] | ||
| Analog 4 | Pyrazolo[4,3-c]pyridine derivative | PEX14-PEX5 PPI | Varies by derivative | [4] |
| Analog 5 | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | CB1 Receptor | Antagonist | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are methodologies for the synthesis of pyrazole sulfonamide derivatives and the evaluation of their cytotoxic activity.
Synthesis of Pyrazole Sulfonamide Derivatives[1][6]
This protocol outlines a general procedure for the synthesis of pyrazole-4-sulfonamide derivatives.
Materials:
-
Pyrazole-4-sulfonyl chloride derivative (1.0 equiv)
-
Appropriate amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate
Procedure:
-
Dissolve the amine and DIPEA in DCM at room temperature (25–30 °C).
-
Add a solution of the pyrazole-4-sulfonyl chloride derivative in DCM to the reaction mixture.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.
Cell Viability Assay (Cytotoxicity)[1]
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the cytotoxicity of compounds.
Materials:
-
Human leukemia cell line (U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (pyrazole sulfonamide derivatives)
-
Mitomycin C (positive control)
-
CellTiter-Glo® Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed U937 cells into 96-well plates at a suitable density.
-
Treat the cells with various concentrations of the test compounds and the positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Screening Workflow and Signaling Pathway Analysis
A systematic approach is essential for the efficient screening and identification of bioactive compounds. The following diagram illustrates a general workflow for screening this compound analogs.
Caption: A generalized workflow for the screening and development of this compound analogs.
Further investigation into the mechanism of action of active compounds may involve elucidating their effects on specific signaling pathways. For instance, compounds exhibiting anti-inflammatory properties might be investigated for their role in the arachidonic acid cascade.
Caption: Inhibition of COX and 5-LOX enzymes in the arachidonic acid pathway by pyrazole sulfonamide analogs.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride and its Alternatives in Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of sulfonyl chloride derivatives is a critical step in the synthesis of novel therapeutic agents. As a key building block, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride offers a unique scaffold for the development of targeted pharmaceuticals. This guide provides a comparative spectroscopic analysis of this compound against two widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The following sections present a detailed comparison of their spectroscopic data, experimental protocols for their characterization, and visual workflows to aid in laboratory practices.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. The data for this compound is predicted based on the analysis of structurally similar pyrazole-4-sulfonyl chloride derivatives, providing a representative benchmark for characterization.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~8.1 (s, 1H, pyrazole C3-H), ~7.9 (s, 1H, pyrazole C5-H), ~4.3 (q, J = 7.3 Hz, 2H, -CH₂-), ~1.5 (t, J = 7.3 Hz, 3H, -CH₃) |
| p-Toluenesulfonyl chloride | 7.78 (d, J = 8.3 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 2.45 (s, 3H, Ar-CH₃) |
| Dansyl chloride | 8.54 (d, J = 8.5 Hz, 1H, Ar-H), 8.30 (d, J = 8.7 Hz, 1H, Ar-H), 8.22 (dd, J = 7.4, 1.3 Hz, 1H, Ar-H), 7.60 (m, 2H, Ar-H), 7.20 (d, J = 7.6 Hz, 1H, Ar-H), 2.89 (s, 6H, -N(CH₃)₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~140.1 (pyrazole C3), ~135.5 (pyrazole C5), ~115.0 (pyrazole C4), ~48.0 (-CH₂-), ~15.0 (-CH₃) |
| p-Toluenesulfonyl chloride | 145.3, 132.8, 130.0, 127.8, 21.7 |
| Dansyl chloride | 152.4, 135.5, 131.0, 130.6, 130.1, 129.7, 128.5, 123.2, 118.7, 115.3, 45.4 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3140 (pyrazole C-H stretch), ~1380 & ~1180 (S=O stretch), ~1550 (pyrazole ring stretch) |
| p-Toluenesulfonyl chloride | 3070 (=C-H stretch), 1597 (C=C stretch), 1377 (S=O asym stretch), 1178 (S=O sym stretch) |
| Dansyl chloride | 3060 (=C-H stretch), 1580 (C=C stretch), 1370 (S=O asym stretch), 1160 (S=O sym stretch) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺: 194.00, Fragments: [M-Cl]⁺, [M-SO₂]⁺, [pyrazole-Et]⁺ |
| p-Toluenesulfonyl chloride | M⁺: 190.00, Fragments: 155 [M-Cl]⁺, 91 [C₇H₇]⁺ |
| Dansyl chloride | M⁺: 269.05, Fragments: 234 [M-Cl]⁺, 170 [C₁₂H₁₂N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate characterization of sulfonyl chloride products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication factor of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential multiplication factor of 1-2 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two KBr plates.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the sulfonyl chloride group (S=O stretching) and other functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) is a key diagnostic feature for sulfonyl chlorides.
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic characterization and a logical comparison of the discussed sulfonyl chlorides.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Comparison of sulfonyl chloride characteristics.
A Researcher's Guide to Sulfonamide Synthesis: Comparing Alternative Reagents
The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents. The classical approach to synthesizing these vital compounds—reacting an amine with a sulfonyl chloride—is effective but often hampered by the reagent's instability, moisture sensitivity, and the harsh conditions required for its preparation.[1][2] These limitations can restrict functional group tolerance and hinder the efficient synthesis of complex molecules.
In response, the field of synthetic chemistry has evolved, offering milder and more robust alternatives that overcome the challenges posed by sulfonyl chlorides. This guide provides a comparative overview of two prominent alternative reagents: Sulfonyl Fluorides and Sodium Sulfinates . We present their advantages, typical performance data, and detailed experimental protocols to assist researchers in selecting the optimal synthetic strategy.
Performance Comparison: Sulfonyl Chlorides vs. Alternatives
The choice of reagent for sulfonamide synthesis significantly impacts reaction efficiency, substrate scope, and functional group compatibility. The following table summarizes the key characteristics of traditional sulfonyl chlorides against modern alternatives.
| Feature | Sulfonyl Chlorides (Traditional) | Sulfonyl Fluorides (Alternative) | Sodium Sulfinates (Alternative) |
| Reactivity | High | Lower, requires activation | Requires oxidation/mediation |
| Stability | Poor; moisture-sensitive, unstable during storage.[3] | High; resistant to hydrolysis and reduction.[3] | Stable, bench-top solids. |
| Typical Conditions | Often requires strong base, forcing conditions.[1] | Mild; Lewis acid (e.g., Ca(NTf₂)₂) activation at RT or 60 °C.[4][5][6] | Mild; often room temperature, metal-free (e.g., I₂-mediated).[7] |
| Advantages | Readily available for simple structures. | High stability, chemoselectivity, suitable for late-stage functionalization.[3] | Cost-effective, operationally simple, environmentally friendly.[8] |
| Disadvantages | Harsh formation conditions, poor functional group tolerance, potential for side reactions.[1][3][9] | Reduced reactivity requires specific activation methods.[3] | May require excess reagents; mechanism can be complex.[10] |
| Reported Yields | Highly variable, often good for simple amines but poor for complex or functionalized ones. | Good to excellent (e.g., 60-95%) across a wide range of substrates.[4][5] | Good to excellent (e.g., up to 95%) under optimized conditions.[7] |
Synthetic Pathways Overview
The operational workflows for synthesizing sulfonamides differ significantly depending on the chosen reagent. The traditional sulfonyl chloride route is a direct, one-step reaction, whereas the alternatives involve distinct activation or mediation steps.
Caption: Comparison of sulfonamide synthesis workflows.
Experimental Protocols
Here we provide representative protocols for the synthesis of a generic sulfonamide from an amine using each of the three classes of reagents.
Protocol 1: Traditional Synthesis via Sulfonyl Chloride
This protocol is a general method for the reaction between an amine and a sulfonyl chloride in the presence of a base.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.05 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equiv)
-
Water or saturated aqueous ammonium chloride
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide.
Protocol 2: Alternative Synthesis via Sulfonyl Fluoride (Ca(NTf₂)₂ Activation)
This method utilizes the superior stability of sulfonyl fluorides, which are activated by a Lewis acid for reaction with amines.[4][11]
Materials:
-
Sulfonyl fluoride (1.0 equiv, e.g., 0.2 mmol)
-
Amine (2.0 equiv, e.g., 0.4 mmol)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv, e.g., 0.2 mmol)
-
tert-Amyl alcohol (to achieve 0.2 M concentration)
Procedure:
-
To a vial, add the sulfonyl fluoride, amine, and calcium triflimide.
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and place the reaction mixture in a preheated block at 60 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired sulfonamide.[4]
Note: For less reactive amines or sulfonyl fluorides, adding a base like DABCO can facilitate the reaction at room temperature.[5][6]
Protocol 3: Alternative Synthesis via Sodium Sulfinate (Iodine-Mediation)
This protocol describes a metal-free, oxidative coupling of sodium sulfinates and amines.[7]
Materials:
-
Sodium sulfinate (1.2 equiv)
-
Amine (1.0 equiv, e.g., 0.5 mmol)
-
Iodine (I₂) (1.0 equiv)
-
Solvent (e.g., Dichloroethane (DCE), 2 mL)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction tube, add the sodium sulfinate, amine, and solvent.
-
Add molecular iodine to the mixture.
-
Stir the reaction at room temperature for 12-36 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate eluent) to yield the pure sulfonamide.[7]
Application Context: Sulfonamides in Biological Pathways
Sulfonamides are renowned for their antimicrobial properties, famously targeting the bacterial folic acid synthesis pathway. Bacteria must synthesize folate de novo, as they cannot import it from the environment. Sulfonamide drugs, being structural analogs of para-aminobenzoic acid (PABA), act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[12][13][14] This inhibition halts the production of dihydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis, thereby arresting bacterial growth.
Caption: Bacterial folate synthesis pathway and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. microbenotes.com [microbenotes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. study.com [study.com]
Unveiling the Potential: A Comparative Guide to Pyrazole-Based Inhibitors in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrazole-based inhibitors have emerged as a promising class of small molecules with significant potential in oncology. This guide provides an objective comparison of their efficacy in preclinical studies, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further development.
The pyrazole scaffold is a versatile heterocyclic ring system that has been extensively explored in medicinal chemistry, leading to the development of numerous compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Preclinical research has demonstrated the potential of these inhibitors to target various key signaling pathways implicated in cancer progression.
Comparative Efficacy of Pyrazole-Based Inhibitors
The following table summarizes the in vitro efficacy of various pyrazole-based inhibitors from several preclinical studies. The data is presented to facilitate a clear comparison of their potency against different cancer cell lines and molecular targets.
| Compound ID/Series | Target/Pathway | Cancer Cell Line(s) | IC50 | Reference |
| Compound 42 | Not Specified | WM 266.4, MCF-7 | 0.12 µM, 0.16 µM | [1] |
| Compound 44 | BCR-Abl Kinase | Not Specified | 14.2 nM | [1] |
| Compound 46 | PIM-1 Kinase | HCT116 | 1.51 µM | [3] |
| Compound 48 | Haspin Kinase | HCT116, HeLa | 1.7 µM, 3.6 µM | [3] |
| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.71 µM (cytotoxicity) | [3] |
| Compound 6 | CDK9 | Not Specified | 0.496–7.149 μM | [4] |
| Compound 43 | PI3 Kinase | MCF7 | 0.25 µM | [5] |
| Compounds 31 & 32 | Not Specified | A549 | 42.79 µM, 55.73 µM | [5] |
| Compound 26 | VEGFR-2 | Not Specified | 34.58 µM | [5] |
| Compound 41 | ERK2 | MCF7, HepG2 | 1.937 µg/mL, 3.695 µg/mL | [5] |
| Compound 42 | Not Specified | HCT116 | 2.914 µg/mL | [5] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Pyrazole derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized overview of some of these key pathways.
Caption: Generalized signaling pathways targeted by pyrazole-based inhibitors in cancer.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical studies cited in this guide.
In Vitro Cytotoxicity Assays
A common method to assess the anticancer potential of pyrazole derivatives is the in vitro cytotoxicity assay, often performed using the Sulforhodamine B (SRB) or MTT assay.
Caption: A simplified workflow for determining the in vitro cytotoxicity of test compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based inhibitors.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
Cell Viability Assessment:
-
SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B dye. The protein-bound dye is then solubilized, and the absorbance is measured to determine cell viability.
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assays
To determine the specific molecular targets of the pyrazole inhibitors, in vitro kinase inhibition assays are performed.
Protocol:
-
Reaction Setup: The assay is typically conducted in a multi-well plate format. Each well contains the purified target kinase, a suitable substrate (often a peptide), and ATP.
-
Inhibitor Addition: The pyrazole-based inhibitor is added at varying concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric methods like fluorescence-based or luminescence-based assays.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Efficacy Studies
Promising compounds are often evaluated in animal models to assess their in vivo anticancer activity.
Protocol:
-
Xenograft Model: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Compound Administration: The pyrazole-based inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specific dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
The preclinical data presented in this guide highlight the significant potential of pyrazole-based inhibitors as a valuable class of anticancer agents. Their ability to target a diverse range of kinases and signaling pathways underscores their therapeutic promise.[3][4][5] The provided experimental workflows offer a foundational understanding of the methodologies used to evaluate these compounds. Further research, including more comprehensive in vivo studies and safety profiling, is essential to translate these promising preclinical findings into clinically effective cancer therapies.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Pyrazole Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, featured in a diverse array of approved drugs.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic profiles and potent biological activities.[1][3] This guide provides a comparative analysis of key physicochemical parameters of prominent pyrazole-based drugs, offering insights for rational drug design and lead optimization.
Physicochemical Property Comparison
The subsequent table summarizes critical physicochemical data for a selection of pyrazole-containing drugs, each with a distinct mechanism of action. These parameters—solubility, lipophilicity (LogP), and acid dissociation constant (pKa)—are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Primary Target | Aqueous Solubility | LogP | pKa |
| Sildenafil | PDE5 Inhibitor | 4.1 ± 1.3 mg/mL (as citrate salt in water) | 1.96 | 8.7 |
| Celecoxib | COX-2 Inhibitor | 7 mg/L | 3.4 | 11.1 |
| Rimonabant | CB1 Receptor Antagonist | Low | 5.5 | Not Available |
| Crizotinib | ALK/MET Kinase Inhibitor | Low | 2.3 | 5.58 / 9.44 |
Signaling Pathway Visualizations
Understanding the mechanism of action at a molecular level is crucial for drug design. The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by the selected pyrazole analogs.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for accurate physicochemical profiling.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[4]
-
Preparation: An excess amount of the pyrazole analog is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[5]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the pyrazole analog in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][6]
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Determination of Lipophilicity (LogP) by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[7][8]
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[8]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Sample Analysis: The pyrazole analog is dissolved in the mobile phase and injected into the HPLC system under the same isocratic conditions used for the standards. Its retention time is measured.
-
LogP Calculation: The log k' of the pyrazole analog is calculated from its retention time. The LogP value is then determined from the calibration curve.
-
Gradient Method: For high-throughput screening, a gradient elution method can be employed where the composition of the organic modifier is changed over time. The retention times are then correlated to LogP values using established algorithms.[9]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[3][10][11][12]
-
Sample Preparation: A known concentration of the pyrazole analog is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[3]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of a basic or acidic functionality is being determined.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve. For multi-protic compounds, multiple inflection points will be observed.
-
Automation: Automated titration systems can be used for high-throughput pKa determination.
Assessment of Metabolic Stability (Liver Microsome Assay)
In vitro metabolic stability assays using liver microsomes are widely used to predict the hepatic clearance of drug candidates.[13][14][15][16]
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and the pyrazole analog at a specified concentration (typically 1 µM).[17][18]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, most commonly NADPH, which is required for the activity of cytochrome P450 enzymes.[13][17] The mixture is then incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent pyrazole analog.
-
Data Calculation: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t_1/2) and intrinsic clearance (CL_int) are calculated.[15][19] A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation.[13]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of the in vitro metabolism profile of a phosphodiesterase-IV inhibitor, CDP-840: leading to structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibition of antigen-induced eosinophilia and bronchoconstriction by CDP840, a novel stereo-selective inhibitor of phosphodiesterase type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of crizotinib in NSCLC patients | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. enamine.net [enamine.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Mass Spectrometry Approaches for the Analysis of Pyrazole Sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pyrazole sulfonamides is critical for advancing research and ensuring the safety and efficacy of potential therapeutics. This guide provides an objective comparison of mass spectrometry-based methodologies for the analysis of this important class of compounds, supported by experimental data from various studies.
This guide delves into the common mass spectrometry techniques employed for the analysis of pyrazole sulfonamides, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols are provided to ensure reproducibility, and key workflows and biological pathways are visualized to enhance understanding.
Comparative Performance of Mass Spectrometry Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of pyrazole sulfonamides in complex matrices due to its high sensitivity and selectivity. The choice of mass analyzer can significantly impact the performance of the analytical method. The following tables summarize the performance of different mass spectrometry platforms for the analysis of pyrazole sulfonamides, with a focus on celecoxib and other derivatives.
Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are widely used for targeted quantification due to their excellent sensitivity and selectivity.
Table 1: Performance of Triple Quadrupole LC-MS/MS Methods for Pyrazole Sulfonamide Analysis
| Analyte(s) | Matrix | LLOQ | Linear Range | Recovery (%) | Precision (RSD %) | Reference |
| Celecoxib | Human Plasma | 7.0 ng/mL | 7.0 - 1800 ng/mL | Not Reported | < 4% (intra- and inter-day) | [1] |
| Celecoxib and Metabolites | Rat Blood | 0.3 nM (Celecoxib) | 0.3 - 20000 nM | > 70% | < 12% (inter-day) | [2] |
| Genotoxic Impurities in Celecoxib | Celecoxib API | 0.06 ppm | 0.06 - 7.5 ppm | 95.0% - 104.0% | Not Reported | [3] |
| Sulfonamides | Honey | 0.1 ppb | Not Specified | Not Reported | < 12% |
High-Resolution Mass Spectrometry (HRMS) - Orbitrap and Q-TOF
High-resolution mass spectrometers, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, offer high mass accuracy and resolution, enabling the confident identification and quantification of analytes, often with retrospective data analysis capabilities.
Table 2: Performance of High-Resolution Mass Spectrometry Methods for Sulfonamide-Related Analysis
| Analyte(s) | Matrix | Mass Spectrometer | Key Performance Metrics | Reference |
| Sulfonamides and Impurities | Diarylpyrazole Derivatives | Q-Exactive Orbitrap | LOQ: 0.4915 ng/mL and 0.5079 ng/mL; Recovery: 106.96% and 106.71% | [4] |
| Veterinary Drugs | Sewage | Orbitrap HRMS vs. QqQ | HRMS showed enhanced confirmatory capabilities and slightly better LOQs for some compounds. | |
| Peptides | Plasma | Q-TOF vs. QqQ | QqQ was about four times more sensitive, but Q-TOF offered useful selectivity advantages. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are representative experimental protocols for the analysis of pyrazole sulfonamides using LC-MS/MS.
Protocol 1: Quantification of Celecoxib in Human Plasma by LC-MS/MS[1]
-
Sample Preparation: Protein precipitation with methanol. 0.1 mL of plasma is used.
-
Liquid Chromatography:
-
Column: C18 column (55 mm × 2 mm, 3 μm).
-
Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Celecoxib: m/z 380 → 316
-
Internal Standard (Celecoxib-D4): m/z 384 → 320
-
-
Protocol 2: Analysis of Genotoxic Impurities in Celecoxib by LC-MS/MS[3]
-
Sample Preparation: Solutions are filtered through a 0.22-μm nylon filter.
-
Liquid Chromatography:
-
Column: Symmetry C18 (150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: 5.0 mM ammonium acetate-acetonitrile (30:70, v/v) in isocratic mode.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 μL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Celecoxib: m/z 382.2 → 214.1
-
-
Protocol 3: Determination of Impurities in Diarylpyrazole Derivatives by LC-HRMS[4]
-
Sample Preparation: The sample is dissolved in methanol to a concentration of 2 mg/mL.
-
Liquid Chromatography:
-
Column: Inertsil Ph-3 phenyl column (100 mm × 4.6 mm, 3 μm).
-
Mobile Phase: Gradient elution with 0.01 mol/L ammonium acetate buffer solution (pH 4.0) and methanol.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry (Q-Exactive Orbitrap):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
4-sulfonamidophenylhydrazine: [M+Na]+ m/z 210.03077
-
Sulfonamide: [M+Na]+ m/z 195.01987
-
-
Visualizing Workflows and Biological Pathways
To further elucidate the analytical process and the biological context of pyrazole sulfonamides, the following diagrams are provided.
Many pyrazole sulfonamides, such as celecoxib, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Other novel pyrazole sulfonamides have been developed as inhibitors of N-myristoyltransferase (NMT), an enzyme involved in protein modification and signaling.
References
A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
[December 28, 2025]
This guide provides an objective comparison of common pyrazole synthesis methods, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications. Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and a thorough understanding of their synthesis is paramount for the efficient discovery of new therapeutic agents.
Overview of Pyrazole Synthesis Methods
The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with the core strategy typically involving the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction conditions. This guide focuses on the most prevalent and versatile methods.
Comparative Data of Key Synthesis Methods
The following table summarizes the quantitative data for common pyrazole synthesis methods, providing a clear comparison of their performance based on reported experimental results.
| Synthesis Method | Key Reactants | Typical Catalyst/Solvent | Reaction Time | Temperature | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acetic Acid / Ethanol or Propanol | 1 - 2 hours | Reflux / 100°C | 70-98% | High yields, readily available starting materials, straightforward procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls. |
| Paal-Knorr Pyrazole Synthesis | 1,4-Dicarbonyl compound, Hydrazine | Acid catalyst (e.g., HCl, H₂SO₄) | Variable | Variable | Good-Excellent | Versatile for pyrrole and furan synthesis as well. | 1,4-Dicarbonyl compounds can be less accessible than 1,3-dicarbonyls. |
| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated ketone/aldehyde, Hydrazine | Various (can be acid or base-catalyzed) | Variable | Variable | Moderate-Good | Access to pyrazolines which can be oxidized to pyrazoles. | Often requires a subsequent oxidation step to yield the aromatic pyrazole. |
| 1,3-Dipolar Cycloaddition | Alkyne, Diazo compound | Metal catalysts (e.g., Ag, Cu) or thermal conditions | Variable | Room Temp - Heat | Good-Excellent | High regioselectivity, mild reaction conditions. | Diazo compounds can be hazardous and require careful handling. |
| Multicomponent Reactions | Aldehyde, Malononitrile, Hydrazine, β-Ketoester (example) | Various catalysts (e.g., organocatalysts, metal nanoparticles) | Short | Room Temp - Heat | High | High atom economy, operational simplicity, product diversity. | Optimization can be complex, mechanism can be difficult to elucidate. |
Experimental Protocols
Detailed methodologies for key pyrazole synthesis experiments are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from a minimum amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).
Knorr-type Pyrazolone Synthesis: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Visualization of Workflows and Pathways
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Signaling Pathway Inhibition by a Pyrazole-Containing Drug: Celecoxib
Many pyrazole-containing compounds exhibit their therapeutic effects by modulating specific biological pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The following diagram illustrates its mechanism of action.
Safety Operating Guide
Safe Disposal of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety Precautions
This compound is a reactive and corrosive compound. It reacts with water and moisture, potentially releasing toxic and corrosive gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[1][2][3][4][5] Therefore, handling should occur in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[3][4][6]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, and inhalation of vapors or dust.
| PPE Category | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Skin and Body | A lab coat or chemical-resistant apron. Ensure full coverage of exposed skin.[3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][8] |
Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[9]
-
Control Ignition Sources : Remove all sources of ignition from the spill area.
-
Containment : Prevent the spill from entering drains or waterways.[6][9]
-
Cleanup :
-
DO NOT USE WATER or any wet methods for cleanup, as the compound reacts violently with water.[10][11]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated, labeled, and sealed container for hazardous waste.[9][12]
-
For liquid spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] Scoop the mixture into a sealed container for disposal.[3]
-
Chemical Incompatibilities
To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials.
| Incompatible Material | Potential Hazard |
| Water/Moisture | Reacts to produce toxic and corrosive gases (e.g., HCl, SOx).[3][4][10] |
| Strong Bases | Can cause vigorous or violent reactions.[3][8] |
| Oxidizing Agents | May lead to a dangerous exothermic reaction.[2][3] |
| Amines | Incompatible, may cause a chemical reaction.[5] |
Disposal Protocol
Disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Identification : This compound is classified as hazardous due to its corrosive nature and reactivity.[1][10]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][6]
-
Professional Disposal : Arrange for disposal through a licensed and certified hazardous waste disposal company.[9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][4] All disposal activities must comply with local, state, and federal regulations.[1][11]
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. nj.gov [nj.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
Essential Safety and Handling Guide for 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally analogous pyrazole sulfonyl chlorides and general best practices for handling sulfonyl chlorides, which are known to be corrosive and water-reactive.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be corrosive and cause severe skin burns and eye damage. It may also cause respiratory irritation and is likely harmful if swallowed. The sulfonyl chloride functional group reacts with water, including moisture in the air, to produce hydrochloric acid, which contributes to its corrosive nature. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| General Laboratory Use & Weighing/Transferring | - Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2] - Safety goggles and a face shield are required to protect against splashes.[1][3][4] - A flame-retardant laboratory coat.[1] - All operations must be conducted within a certified chemical fume hood.[3][5] |
| Large-Scale Operations or Spill Management | - Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Chemical splash goggles and a face shield.[4] - A chemical-resistant apron or coveralls over a lab coat.[6] - Appropriate respiratory protection, such as an air-purifying respirator with acid gas cartridges, may be necessary depending on the scale of work and potential for aerosol generation.[7] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with this compound.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[3][5] The storage area should be away from incompatible materials such as bases and oxidizing agents.[3] Keep the container tightly sealed under an inert atmosphere if possible.[1][3]
Handling and Use
-
Controlled Environment: All handling of this compound must be performed inside a certified chemical fume hood to control exposure to vapors and dust.[3][5]
-
Preventing Contamination: Use dedicated spatulas and glassware. Ensure all equipment is dry before use to prevent reaction with the sulfonyl chloride.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[2][8]
Spill Management
-
Small Spills: For small spills, wear the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent material and disposable PPE, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Should a reaction be quenched, the resulting acidic aqueous waste must be neutralized before disposal. Collect all liquid waste in a labeled, sealed, and appropriate solvent waste container. Do not pour any waste down the drain.[1]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.
Experimental Workflow Visualization
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
